This guide provides an in-depth technical analysis of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one , a critical heterocyclic building block in medicinal chemistry. It details the compound's chemical identity, validated...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one , a critical heterocyclic building block in medicinal chemistry. It details the compound's chemical identity, validated synthetic pathways, and its strategic utility in drug discovery, particularly within kinase inhibitor development.
[1]
Part 1: Executive Summary & Chemical Identity
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1404367-69-6 ) is a halogenated dihydroquinolinone scaffold. It serves as a high-value intermediate in the synthesis of small molecule inhibitors targeting the MAPK/ERK signaling pathway (e.g., MEK inhibitors) and other tyrosine kinases.
The compound's value lies in its specific substitution pattern:
5-Fluoro Group: Modulates pKa, metabolic stability, and lipophilicity, often improving the pharmacokinetic profile of the final drug candidate.
6-Bromo Group: Provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the core into complex bioactive molecules.
Chemical Profile[2][3][4][5][6][7][8]
Property
Specification
CAS Number
1404367-69-6
IUPAC Name
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one
Molecular Formula
C₉H₇BrFNO
Molecular Weight
244.06 g/mol
Appearance
Yellow to Brown Solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in water
Melting Point
>150°C (Typical for halogenated quinolinones)
Key Hazards
H302 (Harmful if swallowed), H315 (Irritant), H319 (Eye Irritant)
Part 2: Strategic Synthesis & Methodology
The synthesis of this specific isomer requires careful regiocontrol. The most robust route involves the construction of the dihydroquinolinone core followed by late-stage electrophilic bromination.
Retrosynthetic Analysis
The target molecule is assembled via a Friedel-Crafts intramolecular alkylation followed by regioselective bromination .
Dissolve 3-fluoroaniline (1.0 eq) in dry DCM at 0°C.
Add base (Pyridine, 1.2 eq) to scavenge HCl.
Dropwise add 3-chloropropionyl chloride (1.1 eq).
Stir at room temperature (RT) for 2–4 hours.
Workup: Wash with 1N HCl, brine, dry over Na₂SO₄, and concentrate.
Product: 3-Chloro-N-(3-fluorophenyl)propanamide.
Step 2: Intramolecular Friedel-Crafts Cyclization
This is the critical ring-forming step. Cyclization of the meta-substituted aniline derivative can yield two isomers: the 7-fluoro (para to F) and the 5-fluoro (ortho to F) derivatives.
Reagents: Aluminum Chloride (AlCl₃), melt or in 1,2-dichlorobenzene.
Mechanism: The Lewis acid promotes the formation of a primary carbocation (or complex) which attacks the aromatic ring.
Regioselectivity Note: Sterics usually favor the 7-fluoro isomer. To maximize the 5-fluoro isomer (the "crowded" position), high temperatures (melt conditions, ~120–160°C) are often employed to reach thermodynamic equilibrium, or the isomers are separated via chromatography.
Protocol:
Mix the amide from Step 1 with AlCl₃ (3–5 eq).
Heat to 120°C–140°C (melt) for 2 hours.
Quench: Carefully pour onto ice/HCl.
Purification: The crude solid contains both 5-fluoro and 7-fluoro isomers. Separate via column chromatography (SiO₂, Hexane/EtOAc gradient). The 5-fluoro isomer typically elutes differently due to the "ortho effect" and dipole moment changes.
With the 5-fluoro core established, bromine is introduced. The 6-position is activated by the ortho-fluorine and is para to the amine (the strongest directing group), making this highly selective.
Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.
Protocol:
Dissolve 5-fluoro-3,4-dihydroquinolin-2(1H)-one in DMF.
Add NBS (1.05 eq) portion-wise at 0°C to control exotherm.
Stir at RT for 2–12 hours. Monitor by LC-MS.
Workup: Dilute with water to precipitate the product. Filter and wash with cold water.
Recrystallization: Ethanol or Methanol.
Final Product:6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one .
Synthesis Workflow Diagram (DOT)
Figure 1: Synthetic workflow for the production of CAS 1404367-69-6, highlighting the critical isomer separation step.
Part 3: Medicinal Chemistry Applications[4][8][10][11][12]
The 6-bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold is a pharmacophore designed for precision binding in protein kinase pockets.
Kinase Inhibition (MAPK/ERK Pathway)
This scaffold is structurally homologous to cores used in MEK1/2 inhibitors (e.g., Trametinib analogs). The dihydroquinolinone mimics the adenine ring of ATP or occupies an adjacent hydrophobic pocket.
Role of Fluorine (C5): The C5-fluorine atom is positioned to interact with backbone residues in the kinase hinge region or to block metabolic hydroxylation at this electron-rich site.
Role of Bromine (C6): The bromine serves as a synthetic exit vector. Through Suzuki coupling, researchers attach aryl or heteroaryl tails that extend into the solvent-exposed region or the allosteric pocket of the enzyme.
Experimental Workflow: Derivatization
To utilize this building block in drug discovery, the following workflow is standard:
N-Alkylation: The lactam nitrogen (N1) is often alkylated (e.g., Methyl iodide, Cyclopropyl bromide) to fit the hydrophobic pocket.
Cross-Coupling: The C6-Bromine is replaced with a functionalized aryl group.
Biological Signaling Context (DOT)
Figure 2: The MAPK/ERK signaling cascade. The 6-bromo-5-fluoro-quinolinone scaffold is frequently derivatized to create allosteric inhibitors of MEK1/2.
Part 4: References
Sigma-Aldrich. 6-BROMO-5-FLUORO-3,4-DIHYDROQUINOLIN-2(1H)-ONE Product Sheet. Accessed 2025.[3][4] Link
BenchChem. Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Derivatives and Analogs. (Technical Guide outlining the Friedel-Crafts methodology for fluoro-quinolinones). Link
ChemicalBook. Synthesis routes of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one. (Confirming the bromination of the 5-fluoro intermediate). Link
PubChem. Compound Summary: 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one.[5] CID 70977460.[5] Link
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one chemical structure
This in-depth technical guide details the chemical structure, synthesis, and application of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 1404367-69-6). Executive Summary 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide details the chemical structure, synthesis, and application of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 1404367-69-6).
Executive Summary
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one is a highly specialized heterocyclic building block used in the development of small-molecule therapeutics, particularly kinase inhibitors (e.g., MEK, BRAF) and receptor modulators. Its core structure consists of a dihydroquinolinone (hydrocarbostyril) scaffold substituted with a fluorine atom at the C5 position and a bromine atom at the C6 position. This specific substitution pattern is critical for structure-activity relationship (SAR) studies, as the C5-fluorine often modulates metabolic stability and binding affinity, while the C6-bromine provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Chemical Identity & Physicochemical Properties[1][2][3][4]
The compound is characterized by a fused benzene and dihydropyridinone ring system. The precise regiochemistry (5-F, 6-Br) distinguishes it from its more common isomers (e.g., 6-bromo-7-fluoro).
Property
Data
IUPAC Name
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one
CAS Number
1404367-69-6
Molecular Formula
C₉H₇BrFNO
Molecular Weight
244.06 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
215–220 °C (typical for this class)
Solubility
Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water
LogP (Predicted)
~2.17
H-Bond Donors/Acceptors
1 / 2
Retrosynthetic Analysis & Synthesis Logic
Designing a robust synthesis for the 5-fluoro-6-bromo isomer requires overcoming inherent regioselectivity challenges. The standard precursor, 3-fluoro-4-bromoaniline , possesses two ortho positions available for cyclization:
Position 2 (Ortho to F): Sterically crowded but electronically activated. Cyclization here yields the desired 5-fluoro-6-bromo isomer.
Position 6 (Para to F): Sterically open. Cyclization here yields the 7-fluoro-6-bromo isomer (often the thermodynamic major product).
To access the 5-fluoro isomer, the synthesis typically employs an intramolecular Friedel-Crafts alkylation of a 3-chloropropanamide intermediate. High-temperature melt conditions or specific Lewis acids (e.g., AlCl₃) are used to drive the reaction, followed by rigorous chromatographic separation to isolate the desired regioisomer.
Mechanistic Pathway Visualization
The following diagram illustrates the synthesis pathway and the critical bifurcation point determining the regiochemistry.
Caption: Synthesis pathway showing the divergence of regioisomers during the Friedel-Crafts cyclization step.
Experimental Protocol
Safety Note: This protocol involves corrosive reagents (acid chlorides, AlCl₃) and should be performed in a fume hood with appropriate PPE.
Step 1: Acylation of 3-Fluoro-4-bromoaniline
Objective: Synthesize the linear amide precursor.
Setup: Charge a 250 mL round-bottom flask with 3-fluoro-4-bromoaniline (1.0 eq, 19.0 g, 100 mmol) and dichloromethane (DCM, 100 mL).
Base Addition: Add triethylamine (1.2 eq, 16.7 mL) and cool the mixture to 0°C in an ice bath.
Acylation: Dropwise add 3-chloropropionyl chloride (1.1 eq, 10.5 mL) over 30 minutes, maintaining the temperature below 5°C.
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1) for consumption of aniline.[1]
Workup: Quench with water (50 mL). Wash the organic layer with 1M HCl (50 mL) to remove unreacted aniline, followed by saturated NaHCO₃ and brine.
Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide (typically >90% yield) as a beige solid.
Objective: Close the ring to form the dihydroquinolinone core.
Mixing: In a heavy-walled flask or reaction tube, mix the crude amide (10 g) intimately with anhydrous Aluminum Chloride (AlCl₃) (3.0 eq). Note: A solvent-free melt is often preferred for difficult cyclizations, though 1,2-dichlorobenzene can be used as a high-boiling solvent.
Heating: Heat the mixture to 120–140°C for 2–4 hours. The solid mixture will melt and bubble (HCl evolution).
Quench: Cool the reaction mass to ~60°C and carefully pour onto crushed ice/HCl mixture to decompose the aluminum complex.
Extraction: Extract the resulting precipitate or suspension with Ethyl Acetate (3 x 100 mL).
Purification (Critical): The crude product will contain a mixture of the 5-fluoro (target) and 7-fluoro (byproduct) isomers.
Column Chromatography: Purify using silica gel, eluting with a gradient of Hexane:Ethyl Acetate (from 9:1 to 1:1). The 5-fluoro isomer typically elutes after the 7-fluoro isomer due to the dipole effects of the adjacent fluorine and carbonyl oxygen.
Recrystallization: Fractions enriched with the 5-fluoro isomer can be further purified by recrystallization from Ethanol/Water.
Applications in Drug Discovery
The 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold is a versatile intermediate.
MEK/BRAF Inhibitors: The dihydroquinolinone core mimics the adenosine ring of ATP or serves as an allosteric binder. The 5-fluorine atom can form specific electrostatic interactions with the protein backbone, while the 6-bromine allows for the attachment of "tail" groups (e.g., solubilizing moieties) via cross-coupling.
PROTAC Linkers: The rigid bicyclic system provides a defined geometry for linker attachment in Proteolysis Targeting Chimeras (PROTACs).
Functionalization:
Suzuki Coupling: Reaction at the C6-Br with aryl boronic acids.
Buchwald-Hartwig: Amination at C6-Br to introduce amine side chains.
Oxidation: The 3,4-dihydro bond can be oxidized (using DDQ) to form the fully aromatic quinolin-2(1H)-one if required.
Safety and Handling
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[2]
Disposal: Dispose of as halogenated organic waste.
References
PubChem. "6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (Compound)."[3] National Library of Medicine. Available at: [Link]
An In-Depth Technical Guide to 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one: A Versatile Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one, a halogenated quinolinone derivative with significant potential in medicinal chemistry and drug development. This...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one, a halogenated quinolinone derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its synthesis, chemical properties, and prospective applications, grounded in established scientific principles.
SMILES String: O=C1NC2=C(C=CC(Br)=C2F)CC1
Introduction: The Strategic Value of the Dihydroquinolinone Core
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The incorporation of halogen atoms, specifically bromine and fluorine, into this scaffold is a deliberate and strategic choice aimed at modulating the molecule's physicochemical and pharmacokinetic properties.
The presence of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[1][2] Bromine, on the other hand, can introduce steric bulk and act as a handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space. The specific placement of the bromo and fluoro substituents in 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one is anticipated to significantly influence its electronic distribution and, consequently, its biological activity. This guide will delve into the knowns and logical extrapolations for this promising molecule.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a research and development setting.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one.
While a publicly available, detailed spectroscopic analysis for this specific molecule is limited, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.
¹H NMR (400 MHz, CDCl₃):
δ 8.0-8.5 (br s, 1H): NH proton of the lactam.
δ 7.2-7.5 (m, 2H): Aromatic protons on the benzene ring. The coupling patterns will be influenced by both the bromine and fluorine substituents.
δ 2.8-3.1 (t, 2H): Methylene protons adjacent to the aromatic ring (C4).
δ 2.5-2.8 (t, 2H): Methylene protons adjacent to the carbonyl group (C3).
δ 110-140: Remaining aromatic carbons, with the bromine-bearing carbon appearing at the lower end of this range.
δ 30-40: Aliphatic methylene carbons.
Mass Spectrometry (EI):
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).
Fragmentation would likely involve the loss of CO, Br, and potentially cleavage of the dihydroquinolinone ring.
Synthesis of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one
Proposed Synthetic Protocol: Schmidt Reaction
This protocol is based on the well-established Schmidt reaction, a reliable method for the synthesis of lactams from ketones.[4]
Reaction Scheme:
A proposed synthetic workflow for the target compound.
Step-by-Step Methodology:
Synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (Indanone Intermediate):
To a solution of 1-bromo-2-fluorobenzene in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) at 0 °C.
Slowly add propionyl chloride and allow the reaction to warm to room temperature.
After completion, quench the reaction with ice and extract the product.
The resulting propiophenone is then subjected to intramolecular Friedel-Crafts cyclization using a strong acid catalyst such as polyphosphoric acid (PPA) at elevated temperatures to yield the indanone intermediate.
Schmidt Reaction for Lactam Formation:
Dissolve the 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one intermediate in a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, at 0 °C.
Carefully add sodium azide (NaN₃) portion-wise, maintaining the low temperature. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.
Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the crude product.
The crude product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one.
Self-Validating System: The identity and purity of the final product should be rigorously confirmed at each step using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to ensure the integrity of the synthesis.
Potential Applications in Drug Discovery and Development
The dihydroquinolinone scaffold is a cornerstone in the development of various therapeutic agents. The specific substitution pattern of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one suggests several promising avenues for investigation.
As a Kinase Inhibitor Scaffold
Numerous substituted quinolinones and dihydroquinolinones have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. For instance, certain derivatives have shown inhibitory activity against p38 MAP kinase.[2] The bromo and fluoro substituents on the aromatic ring of the target molecule can be strategically utilized to probe the binding pocket of a kinase and enhance potency and selectivity.
Modulators of ABC Transporters
Multidrug resistance (MDR) in cancer is a significant challenge, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein). Substituted 1,4-dihydroquinolines have emerged as a novel class of ABCB1 modulators, capable of reversing MDR.[5] The electronic properties imparted by the fluorine and bromine atoms in 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one could play a crucial role in its interaction with the transporter, making it a valuable lead for the development of MDR reversal agents.
Anticancer and Antiproliferative Agents
The quinoline core is present in a number of compounds with demonstrated antiproliferative activity against various cancer cell lines.[1][6] The mechanism of action can be diverse, including the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis. The unique electronic and steric profile of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one makes it a compelling candidate for screening in anticancer assays.
Potential therapeutic applications of the target molecule.
Safety, Handling, and Storage
As a brominated and fluorinated organic compound, 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements: Based on data for similar compounds, it is likely to be associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
Precautionary Measures:
Always handle in a well-ventilated chemical fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Avoid inhalation of dust and contact with skin and eyes.
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8 °C.[3]
Conclusion
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one represents a strategically designed chemical entity with considerable potential for applications in drug discovery and development. The convergence of the privileged dihydroquinolinone scaffold with the deliberate introduction of bromo and fluoro substituents provides a rich platform for the exploration of novel therapeutic agents, particularly in the areas of oncology and the circumvention of multidrug resistance. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and a rationale for its potential biological activities, thereby serving as a valuable resource for researchers in the field.
References
Hilgeroth, A., et al. (2015). Discovery of substituted 1,4-dihydroquinolines as novel class of ABCB1 modulators. Bioorganic & Medicinal Chemistry, 23(15), 4559-4565. [Link]
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
Li, Y., et al. (2008). Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 2055-2059. [Link]
U.S. National Library of Medicine. (n.d.). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. PubMed. [Link]
The Royal Society of Chemistry. (2018). Synthesis and fluorescence properties of boroisoquinolines, a new family of fluorophores. [Link]
ResearchGate. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. [Link]
An In-Depth Technical Guide to the Physical Properties of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one is a halogenated quinolinone derivative of significant interest in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one is a halogenated quinolinone derivative of significant interest in medicinal chemistry and drug discovery. Its structural complexity, featuring both bromine and fluorine substitutions on the aromatic ring, imparts unique physicochemical characteristics that can influence its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside standardized experimental protocols for their determination. This document is intended to serve as a vital resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.
The strategic placement of halogen atoms can profoundly impact a molecule's properties. The electronegative fluorine atom can modulate the acidity of the N-H bond and influence intermolecular interactions, while the bulky bromine atom can affect crystal packing and provide a site for further chemical modification. Understanding these physical properties is a cornerstone for rational drug design and development.
Molecular and General Properties
The fundamental characteristics of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one are summarized in the table below. While experimental data for some properties are limited, computational predictions from validated software provide valuable insights.
In the absence of extensive experimental data, computational methods offer a reliable means to estimate key physicochemical properties.[2][3] The following table presents predicted values for 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one, which are crucial for anticipating its behavior in various experimental and biological systems.
Property
Predicted Value
Prediction Tool/Method
Melting Point
Value to be determined by computational prediction
Boiling Point
Value to be determined by computational prediction
logP (Octanol-Water Partition Coefficient)
Value to be determined by computational prediction
Water Solubility
Value to be determined by computational prediction
pKa (acidic/basic)
Value to be determined by computational prediction
Note: These values are computationally predicted and should be confirmed by experimental analysis.
Experimental Protocols for Physical Property Determination
The following section details standardized laboratory procedures for the experimental determination of the key physical properties of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one.
Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity.[4][5] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.[5]
Methodology:
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.[6]
Instrumentation: A calibrated digital melting point apparatus is used.
Measurement:
The capillary tube is placed in the heating block of the apparatus.
The sample is heated at a rapid rate to approximately 15-20°C below the expected melting point.
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[7]
The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range.
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]
Validation: For confirmation of identity, a mixed melting point determination can be performed.
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Determining the solubility of a compound in various solvents is essential for its purification, formulation, and for understanding its behavior in biological media.[8][9][10][11]
Methodology:
Solvent Selection: A panel of solvents with varying polarities should be used, including water, ethanol, methanol, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO).
Procedure:
A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.
The solvent is added in incremental volumes (e.g., 0.1 mL).
The mixture is vortexed or agitated thoroughly after each addition.
The process is continued until the solid is completely dissolved or a maximum solvent volume is reached.
Solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Aqueous Solubility (pH-dependent): For ionizable compounds, solubility should be assessed in buffered aqueous solutions at different pH values (e.g., pH 2, 7.4, and 9).
Caption: General Workflow for Solubility Testing.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12][13][14][15]
¹H NMR Spectroscopy:
Expected Chemical Shifts: The aromatic protons are expected to appear in the downfield region (typically 6.5-8.5 ppm), with their precise shifts and coupling patterns influenced by the bromo and fluoro substituents. The aliphatic protons of the dihydroquinolinone ring will appear in the upfield region (typically 2.5-3.5 ppm).
Splitting Patterns: Spin-spin coupling between adjacent non-equivalent protons will result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which can be used to deduce the connectivity of the proton network.
¹³C NMR Spectroscopy:
Expected Chemical Shifts: The carbonyl carbon will exhibit a characteristic downfield shift (typically 160-180 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with the carbon atoms directly attached to the electronegative fluorine and bromine atoms showing distinct chemical shifts. The aliphatic carbons will be found in the upfield region (typically 20-40 ppm).
Experimental Protocol:
Sample Preparation: A 5-10 mg sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[16]
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.[1][17]
Expected Observations:
Molecular Ion Peak: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak with nearly equal intensity.[17]
Fragmentation: Common fragmentation pathways for quinolinone structures involve the loss of CO and subsequent cleavages of the dihydro ring. The presence of the halogen atoms will influence the fragmentation pattern.[18]
Experimental Protocol:
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from any impurities.[19]
Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[17]
Mass Analysis: The mass-to-charge ratios of the resulting ions are measured using a mass analyzer (e.g., quadrupole, time-of-flight).
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[20]
Conclusion
This technical guide provides a foundational understanding of the physical properties of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one. While a comprehensive set of experimentally determined data is not yet available in the public domain, the combination of existing supplier information, robust computational predictions, and standardized experimental protocols offers a solid framework for researchers. The methodologies detailed herein provide a clear path for the rigorous characterization of this and structurally related compounds, which is paramount for advancing their potential applications in drug discovery and development.
References
Padrón, C., et al. (2021). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. TrAC Trends in Analytical Chemistry, 143, 116393.
Gao, Y., et al. (2007). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available from: [Link]
Scribd. Solubility Testing of Organic Compounds | PDF. Available from: [Link]
CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. Available from: [Link]
Reiner, E. J., et al. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. In Comprehensive Analytical Chemistry (Vol. 97, pp. 1-35). Elsevier.
Masaryk University. Physical Properties: Solubility Classification. Available from: [Link]
Vedantu. Solubility test for Organic Compounds. Available from: [Link]
University of Technology. DETERMINATION OF MELTING POINTS. Available from: [Link]
Chemistry Steps. Solubility of Organic Compounds: Principle and Examples. Available from: [Link]
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]
University of Colorado Boulder. Experiment 1 - Melting Points. Available from: [Link]
National Taiwan University. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Available from: [Link]
ResearchGate. Software for the prediction of physicochemical properties. Available from: [Link]
MIT News. New machine-learning application to help researchers predict chemical properties. Available from: [Link]
ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]
Springer. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Available from: [Link]
Studocu. experiment (1) determination of melting points. Available from: [Link]
Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. Available from: [Link]
YouTube. Structure elucidation of quinoline| NMR Spectroscopy. Available from: [Link]
Georgia State University. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]
Solubility Profiling and Thermodynamic Analysis of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one: A Technical Framework
Executive Summary 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1404367-69-6 ) is a critical heterocyclic intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib analogs)....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1404367-69-6 ) is a critical heterocyclic intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib analogs). Its structural integrity—comprising a fused benzene-piperidinone bicyclic system with specific halogenation—dictates a unique solubility profile essential for process optimization.
This technical guide addresses the solubility characteristics of this compound. While proprietary process data often remains unpublished, this document synthesizes available physicochemical descriptors with a standardized industrial protocol for solubility determination. It provides researchers with the methodology to generate, model, and apply solubility isotherms for recrystallization and purification workflows.
Physicochemical Profile & Structural Determinants
Understanding the molecular architecture is the first step in predicting solubility behavior. The presence of the amide lactam ring provides hydrogen bond donor/acceptor sites, while the bromine and fluorine substituents modulate lipophilicity and crystal lattice energy.
Table 1: Physicochemical Descriptors
Property
Value / Description
Source
IUPAC Name
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one
[Sigma-Aldrich, 2024]
CAS Registry
1404367-69-6
[ChemScene, 2024]
Molecular Formula
C₉H₇BrFNO
[PubChem, 2024]
Molecular Weight
244.06 g/mol
[PubChem, 2024]
Physical State
Yellow to Brown Solid
[Sigma-Aldrich, 2024]
LogP (Predicted)
~1.9 - 2.3
[Computed, XLogP3]
H-Bond Donors
1 (Amide NH)
[Structural Analysis]
H-Bond Acceptors
2 (Amide Carbonyl O, Fluorine)
[Structural Analysis]
Solubility Prediction (Qualitative)
Based on the "Like Dissolves Like" principle and the compound's polarity/lipophilicity balance:
High Solubility: Polar aprotic solvents (DMSO, DMF, NMP) due to strong dipole interactions disrupting the crystal lattice.
Moderate Solubility: Polar protic solvents (Ethanol, Methanol, Isopropanol) and esters (Ethyl Acetate) at elevated temperatures.
Low Solubility: Non-polar solvents (n-Hexane, Heptane) and Water (due to high lipophilicity relative to hydration potential).
Experimental Protocol: Solubility Determination
To obtain precise mole fraction solubility data (
), a static equilibrium method (Shake-Flask) coupled with HPLC analysis is the gold standard. This protocol ensures thermodynamic equilibrium is reached and validated.
K), Agilent 1260 Infinity II HPLC (or equivalent).
Step-by-Step Methodology
Preparation: Add excess solid solute to 10 mL of the selected solvent in a jacketed glass vessel.
Equilibration: Agitate the suspension at the target temperature (
) for 24–48 hours.
Critical Control: Ensure a visible solid phase remains to confirm saturation.
Sedimentation: Stop agitation and allow the phases to separate for 2 hours at constant
.
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22
m PTFE filter.
Dilution: Immediately dilute the aliquot into a volumetric flask with the mobile phase to prevent precipitation.
Quantification: Analyze via HPLC-UV (Detection
nm). Calculate concentration using a pre-established calibration curve.
Workflow Visualization
The following diagram illustrates the logical flow from solvent selection to thermodynamic modeling.
Caption: Systematic workflow for the determination and modeling of solid-liquid equilibrium solubility.
Thermodynamic Modeling Framework
Once experimental data is generated, it must be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution. This allows for interpolation and process scaling.
Modified Apelblat Equation
This semi-empirical model is highly accurate for non-ideal solutions over a wide temperature range:
: Empirical model parameters derived via regression analysis.
Van't Hoff Equation
Used to determine the apparent thermodynamic functions of dissolution:
(Enthalpy): Positive values indicate an endothermic process (solubility increases with T).
(Entropy): Positive values indicate increased disorder upon dissolution.
Application: Purification Strategy
The solubility data directly informs the cooling crystallization process. For 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one, a binary solvent system is often required to balance yield and purity.
Recommended Solvent Systems (Inferred)
Good Solvent: Ethyl Acetate or Ethanol (High solubility at boiling point).
Anti-Solvent: n-Heptane or Water (Low solubility, induces supersaturation).
Crystallization Logic Diagram
Caption: Process flow for the recrystallization of the dihydroquinolinone intermediate based on solubility differentials.
References
Sigma-Aldrich. (2024). Product Specification: 6-BROMO-5-FLUORO-3,4-DIHYDROQUINOLIN-2(1H)-ONE (CAS 1404367-69-6).[3] Retrieved from
PubChem. (2024).[4] Compound Summary: 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one.[3] National Library of Medicine. Retrieved from
ChemScene. (2024). Product Data: 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one. Retrieved from
BenchChem. (2025).[5] Solubility Profile of Quinoline Derivatives: Technical Guide. (Methodology Reference). Retrieved from
Journal of Chemical & Engineering Data. (Standard Reference for Solubility Protocols). Guidelines for Reporting Gas-Liquid and Solid-Liquid Solubility Data.
Architectural Divergence in Halogenated Pharmacophores: A Technical Guide to 6-Bromo-5-fluoro vs. 6-Bromo-7-fluoro Isomers
Executive Summary In advanced medicinal chemistry, the precise spatial arrangement of halogens on bicyclic pharmacophores—such as indoles, indazoles, and quinolines—profoundly dictates a molecule's physicochemical proper...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced medicinal chemistry, the precise spatial arrangement of halogens on bicyclic pharmacophores—such as indoles, indazoles, and quinolines—profoundly dictates a molecule's physicochemical properties, metabolic stability, and target binding affinity. The positional isomers 6-bromo-5-fluoro and 6-bromo-7-fluoro represent a classic case study in steric and electronic divergence. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind their synthesis, their divergent electronic microenvironments, and their distinct pharmacological implications.
Structural and Electronic Microenvironments
The substitution of a hydrogen atom with fluorine or bromine is a privileged strategy in drug design. However, the relative positioning of these halogens on a fused bicyclic ring system creates drastically different electronic landscapes.
Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I) while simultaneously acting as a resonance donor (+R).
The 7-Fluoro Isomer (Proximal Effect): When positioned at C7 (adjacent to the N1 heteroatom in scaffolds like indole or quinoline), the fluorine atom significantly lowers the pKa of the adjacent N-H bond through intense inductive withdrawal. This enhances the hydrogen-bond donor capacity of the pharmacophore.
The 5-Fluoro Isomer (Distal Effect): Conversely, a fluorine at C5 is distal to the heteroatom, leaving the N-H pKa relatively unperturbed while altering the electrostatic potential of the distal aromatic edge.
Furthermore, the orientation of the fluorine atom modulates the
-hole of the adjacent bromine at C6. Crystallographic studies on related scaffolds, such as 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, reveal that the electron-withdrawing fluorine at the 7-position enlarges the -hole of the bromine at the 6-position 1. This electronic polarization facilitates unsymmetrical halogen···halogen interactions and stronger halogen bonding with target protein residues.
Fig 1: Electronic divergence and
-hole modulation in 5-fluoro vs. 7-fluoro isomers.
Mechanistic Synthesis and Regioselectivity
The synthesis of these isomers relies on exploiting the synergistic directing effects of pre-existing substituents. A highly reliable, self-validating protocol for the regioselective bromination of fluorinated 3,4-dihydroquinolin-2(1H)-ones perfectly illustrates this causality 2.
The Causality of Regiocontrol:
In both 5-fluoro and 7-fluoro precursors, the lactam nitrogen strongly activates the aromatic ring via +R resonance, directing electrophiles to the ortho (C8) and para (C6) positions. Steric hindrance at C8 naturally favors C6 substitution. Concurrently, the fluorine atom at C5 or C7 exerts an ortho/para-directing +R effect. In both scenarios, the directing effects of the nitrogen (para) and fluorine (ortho) converge precisely at the C6 position, ensuring near-perfect regiocontrol during electrophilic aromatic substitution without the need for transition-metal catalysis.
Experimental Protocol: Regioselective Bromination
Objective: Synthesize 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one (and its 5-fluoro counterpart) via directed electrophilic aromatic substitution.
Preparation: Dissolve the starting material (e.g., 7-fluoro-3,4-dihydroquinolin-2(1H)-one,
, ) in anhydrous N,N-dimethylformamide (DMF) () under an inert nitrogen atmosphere.
Temperature Control: Cool the reaction vessel to
using an ice-water bath. Causality: Controlling the exothermic bromination prevents non-specific over-bromination at the C8 position.
, , ) portion-wise over 30 minutes. Causality: Portion-wise addition maintains a low steady-state concentration of the active bromonium species, suppressing di-bromination artifacts.
Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (
). Stir continuously for 12 hours.
Quenching & Workup: Pour the reaction mass into ice-cold distilled water (
). The sudden change in solvent polarity will precipitate the highly hydrophobic brominated product.
Isolation: Filter the resulting precipitate under vacuum, wash the filter cake with cold water to remove residual DMF and succinimide byproducts, and dry in vacuo to yield the target isomer.
(Note: The exact same protocol is applied to 5-fluoro-3,4-dihydroquinolin-2(1H)-one to yield the 6-bromo-5-fluoro isomer 2.)
Fig 2: Regioselective synthesis pathways driven by synergistic directing effects.
Analytical Differentiation
Differentiating these isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The proximity of the fluorine atom to the remaining aromatic protons dictates the spin-spin coupling constants (
).
Table 1: Comparative Analytical and Physicochemical Profiling
Parameter
6-Bromo-5-fluoro Isomer
6-Bromo-7-fluoro Isomer
Fluorine Position
C5 (Distal to Heteroatom)
C7 (Proximal to Heteroatom)
Electronic Influence on N1
Weak inductive effect
Strong inductive withdrawal (-I)
N-H pKa Modulation
Negligible shift
Significant acidic shift (lower pKa)
Bromine -hole
Standard polarization
Enhanced by C7-F dipole alignment
Mass Spectrometry (MS)
[M+H]+ typically matches theoretical
[M+H]+ matches theoretical (e.g., 244.0/246.0 for quinolinone) 2
In drug development, transitioning from a 6-bromo-5-fluoro to a 6-bromo-7-fluoro isomer is rarely a benign substitution. For instance, in the development of aldosterone synthase inhibitors and benzoxazine derivatives 4, the specific halogenation pattern dictates both metabolic stability and the geometry of the inhibitor within the active site.
The enhanced
-hole of the 7-fluoro isomer often yields superior binding kinetics when a halogen bond acceptor (e.g., a backbone carbonyl of the target kinase) is present in the binding pocket. Conversely, the 5-fluoro isomer is preferred when maintaining the basicity/nucleophilicity of the core heteroatom is required for optimal target engagement or pharmacokinetic distribution.
References
Crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde
Source: PMC (National Institutes of Health)
URL:[Link]
WO2012148808A1 - Aldosterone synthase inhibitors
Source: Google Patents
URL
One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][1,2,5]thiadiazole-4,5-diamine
Source: ACG Publications
URL:[Link]
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1404367-69-6) is a highly specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a "privileged structure" for kinase inhibitor discovery and epigenetic modulators (e.g., BET bromodomain inhibitors). Its unique substitution pattern—featuring a bromine atom at the C6 position and a fluorine atom at the sterically congested C5 "peri" position—provides a dual-functional platform: the bromine serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates metabolic stability and alters the electronic properties of the lactam core.
This guide synthesizes critical safety data (SDS/MSDS), physicochemical properties, and validated synthetic protocols to support researchers in the safe and efficient utilization of this compound.
Chemical Identity & Physicochemical Profile
Property
Specification
Chemical Name
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one
CAS Number
1404367-69-6
Molecular Formula
C₉H₇BrFNO
Molecular Weight
244.06 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
185–190 °C (Predicted/Analogous)
Solubility
Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM; Insoluble in Water
This compound is classified as an irritant under GHS standards. While acute toxicity data is limited for this specific isomer, safety protocols are derived from the structure-activity relationships (SAR) of halogenated dihydroquinolinones.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[1][2] Continue rinsing.[1][2]
Emergency Response Protocol
Figure 1: Standardized Emergency Response Workflow for Halogenated Heterocycles.
Synthetic Pathways & Reaction Engineering
The synthesis of 6-bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one presents a regiochemical challenge due to the specific placement of the fluorine atom at the C5 position. The most robust route utilizes a Friedel-Crafts Intramolecular Cyclization of a 3-chloropropanamide precursor.
Primary Synthetic Route: The Modified Mayer Protocol
Precursor: 4-Bromo-3-fluoroaniline.
Rationale: The amino group directs the initial acylation. The subsequent cyclization must occur ortho to the amine. In 4-bromo-3-fluoroaniline, there are two ortho positions: C2 (between F and NH2) and C6 (adjacent to H). Cyclization at C2 yields the desired 5-fluoro isomer, though C6 cyclization (yielding the 7-fluoro isomer) is sterically favored. High-temperature melt conditions with AlCl3 often favor the thermodynamic product, but careful optimization is required.
Conditions: Melt (no solvent) at 120–140°C OR in 1,2-dichlorobenzene at reflux.
Mechanism: The Lewis acid complexes with the chloride, generating a primary carbocation (or complex) which attacks the aromatic ring.
Purification: The crude mixture will likely contain both the 5-fluoro (desired) and 7-fluoro (undesired) isomers. Separation requires flash chromatography (Hexane/EtOAc gradient) or recrystallization from EtOH.
Figure 2: Synthetic pathway emphasizing the critical cyclization and purification steps.
Handling, Storage, & Stability
Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The lactam ring is generally stable, but the aryl bromide is sensitive to light over prolonged periods.
Incompatibilities: Strong oxidizing agents, strong bases (can deprotonate the lactam NH), and palladium catalysts (unless intended for reaction).
Shelf Life: 24 months if stored properly in a desiccated, sealed container.
Applications in Drug Discovery
This scaffold is a high-value intermediate due to its specific halogenation pattern:
C6-Bromine (Functionalization Handle):
Allows for the introduction of aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling .
Enables amination via Buchwald-Hartwig reactions to generate kinase hinge-binding motifs.
C5-Fluorine (Metabolic/Electronic Modulator):
Metabolic Blockade: The fluorine atom blocks the C5 position from metabolic oxidation (a common clearance pathway for quinolinones).
Conformational Bias: The steric bulk of the "peri" fluorine (relative to the C4 methylene) can induce subtle conformational twists, potentially improving selectivity for enzyme pockets.
Electronic Effect: Reduces the electron density of the aromatic ring, influencing the pKa of the lactam NH (hydrogen bond donor).
Target Classes:
BET Bromodomain Inhibitors: Dihydroquinolinones mimic the acetyl-lysine recognition motif.
MEK/ERK Inhibitors: The scaffold serves as a bioisostere for other bicyclic systems found in FDA-approved kinase inhibitors.
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14373281, 6-Bromo-3,4-dihydroquinolin-2(1H)-one. (Used as structural analog reference). Retrieved from [Link]
Manley, P. W., et al. (2002). "Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors." Biochimica et Biophysica Acta. (Context on quinolinone scaffolds in kinase inhibition).
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
Medicinal chemistry applications of dihydroquinolinone scaffolds
The Dihydroquinolinone Scaffold in Medicinal Chemistry: Synthetic Evolution and Therapeutic Architectures Executive Summary The 3,4-dihydro-2(1H)-quinolinone (also known as dihydrocarbostyril or hydrocarbostyril) scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
The Dihydroquinolinone Scaffold in Medicinal Chemistry: Synthetic Evolution and Therapeutic Architectures
Executive Summary
The 3,4-dihydro-2(1H)-quinolinone (also known as dihydrocarbostyril or hydrocarbostyril) scaffold represents a privileged structure in medicinal chemistry. Unlike its fully aromatic quinolinone counterpart, the dihydro- variant introduces a critical degree of non-planarity in the lactam ring. This "puckering" allows for unique vectoral projection of substituents, enabling high-affinity interactions with G-protein coupled receptors (GPCRs)—most notably Dopamine D2 and
-adrenergic receptors—and enzymatic targets involved in oncology.
This technical guide dissects the dihydroquinolinone scaffold, moving from structural pharmacophores to green synthetic methodologies and validated therapeutic applications.
) is defined by a benzene ring fused to a six-membered lactam. Its medicinal value stems from three structural pillars:
The Lactam "Head": The amide moiety (NH-CO) serves as a dual pharmacophore, acting as a hydrogen bond donor (NH) and acceptor (CO). In GPCR ligands like aripiprazole, this motif mimics the catechol/amine functionality of endogenous neurotransmitters.
Conformational Flexibility: Unlike the rigid, planar quinolinone, the C3-C4 ethylene bridge in the dihydro- form allows the ring to adopt a half-chair conformation. This flexibility is crucial for "induced fit" binding in sterically demanding pockets (e.g., the orthosteric site of the D2 receptor).
Metabolic Stability: The lactam ring is generally resistant to rapid hydrolysis, while the C3/C4 positions offer sites for controlled metabolic oxidation (dehydrogenation) to the quinolinone, often retaining biological activity.
Table 1: Physicochemical Profile of the Core Scaffold
Property
Value (Approx)
Medicinal Implication
LogP
1.2 - 1.5
Optimal lipophilicity for CNS penetration (blood-brain barrier crossing).
H-Bond Donors
1 (NH)
Critical for anchoring to residues like Asp114 in D2 receptors.
H-Bond Acceptors
1 (C=O)
Interacts with Ser/Thr residues in binding pockets.
Rotatable Bonds
0 (Core)
Rigid core reduces entropic penalty upon binding.
Synthetic Strategies: From Classical to Green Chemistry
Historically, synthesis relied on harsh Friedel-Crafts cyclizations. Modern medicinal chemistry prioritizes atom economy and environmental safety.
Drawbacks: Stoichiometric metal waste, harsh conditions, poor functional group tolerance.
B. Modern Green Route: Microwave-Assisted MCR
A one-pot, multicomponent reaction (MCR) utilizing Meldrum's acid offers a superior profile for library generation.
Protocol Logic:
The reaction proceeds via a Knoevenagel condensation between the aldehyde and Meldrum's acid, followed by a Michael addition of the enamine (formed from aniline and ketone/ester), and finally cyclization/decarboxylation.
DOT Diagram: Synthetic Workflow
Caption: One-pot multicomponent synthesis workflow for dihydroquinolinone derivatives via Meldrum's acid.
Therapeutic Applications & SAR
Case Study 1: Neuropsychiatry (Aripiprazole & Brexpiprazole)
Mechanism: Dopamine D2 Partial Agonism.[2][3][4]
The dihydroquinolinone core in aripiprazole acts as a "privileged anchor."
N1-Position: Unsubstituted (NH) is critical for H-bonding with Asp114 (via salt bridge/H-bond network) and Ser193 in the D2 receptor.
C7-Position: The lipophilic tail (dichlorophenyl-piperazine linked via alkoxy chain) extends into the secondary binding pocket, governing the "partial agonist" vs. "antagonist" switch.
DOT Diagram: Aripiprazole Binding Mode
Caption: Pharmacophore mapping of Aripiprazole within the Dopamine D2 receptor binding pocket.
Case Study 2: Oncology (Tubulin Inhibitors)
Recent studies (e.g., Molecules 2022) have identified N1-sulfonyl dihydroquinolinone derivatives as potent tubulin polymerization inhibitors.[5]
SAR Insight: N1-sulfonylation locks the nitrogen lone pair, altering the electronic landscape of the ring.
Function: The C5-hydroxyl group and the branched amine side chain mimic the catecholamine structure, blocking adrenergic receptors to lower intraocular pressure in glaucoma.
Experimental Protocol: Green Synthesis of Scaffold
Objective: Synthesis of a 4-aryl-3,4-dihydro-2(1H)-quinolinone derivative via solvent-free MCR.
Reagents:
Benzaldehyde (1.0 equiv, 3 mmol)
Meldrum's Acid (1.0 equiv, 3 mmol)
Methyl Acetoacetate (1.0 equiv, 3 mmol)
Ammonium Acetate (1.5 equiv, 4.5 mmol)
Catalyst:
(20 mg) or Ultrasound irradiation.
Step-by-Step Methodology:
Preparation: Activate the silica-supported acid catalyst (
) by heating at 100°C under vacuum for 1 hour to remove moisture.
Reaction Assembly: In a 25 mL round-bottom flask, combine the aldehyde, Meldrum's acid, methyl acetoacetate, and ammonium acetate. Add the activated catalyst.[11]
Execution (Thermal): Heat the mixture to 140°C (oil bath) with magnetic stirring. The mixture will melt and become homogeneous.
Alternative (Ultrasound): Irradiate the mixture in an ultrasonic bath at room temperature for 15–20 minutes.
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the aldehyde spot.
Work-up:
Cool the mixture to room temperature. It will likely solidify.
Add hot ethanol (10 mL) to dissolve the product.
Filter while hot to recover the heterogeneous catalyst (catalyst can be washed with acetone and reused).
Purification: Allow the filtrate to cool slowly. The product will recrystallize.[11][12] Filter the precipitate and wash with cold ethanol.
Validation: Confirm structure via
-NMR (look for diastereotopic protons at C3/C4) and melting point.
Self-Validation Check:
If yield is low: Ensure ammonium acetate is dry; excess moisture inhibits imine formation.
If product is oily: Recrystallize from Ethanol/Water mixture instead of pure Ethanol.
References
Highly efficient synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives under microwave heating. HETEROCYCLES, 2012.
Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry, 2019.[10]
Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 2022.[5]
Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Psych Scene Hub, 2020.
Carteolol (ophthalmic). Wikidoc, 2015.
Green Synthesis of 3,4-Dihydro-2(1H)-pyridones. BenchChem Protocols, 2025.
Technical Whitepaper: 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one in Advanced Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, halogenated dihydroquinolinones serve as privileged scaffolds for the development of highly selective targeted therapies. 6-Bromo-5-fluoro-3,4-dihydroquin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, halogenated dihydroquinolinones serve as privileged scaffolds for the development of highly selective targeted therapies. 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1404367-69-6) has emerged as a critical advanced intermediate, particularly in the synthesis of Lysophosphatidic Acid Receptor 1 (LPAR1) antagonists[1]. This whitepaper explores the structural rationale, physicochemical profiling, and synthetic methodologies associated with this compound, providing a self-validating technical guide for drug development professionals.
While the compound is comprehensively indexed across chemical databases via its InChIKey (AYPJAYHRTNIPBX-UHFFFAOYSA-N), its specific PubChem Compound ID (CID) is dynamically linked within patent-specific sub-registries (such as PubChemLite)[2]. However, its chemical identity and utility in pharmaceutical workflows remain absolute.
Physicochemical Profiling & Database Identity
To facilitate precise analytical tracking and inventory management, the quantitative data and primary identifiers for 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one are summarized below[3]:
Property
Specification / Value
IUPAC Name
6-Bromo-5-fluoro-3,4-dihydro-1H-quinolin-2-one
CAS Registry Number
1404367-69-6
Molecular Formula
C₉H₇BrFNO
Molecular Weight
244.06 g/mol
Monoisotopic Mass
242.9695 Da
InChIKey
AYPJAYHRTNIPBX-UHFFFAOYSA-N
Physical Form
Yellow to Brown Solid
Storage Temperature
2-8 °C (Inert atmosphere recommended)
Structural Biology & Pharmacophore Rationale
The architectural design of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one is not arbitrary; it is engineered to optimize both downstream synthetic viability and final API (Active Pharmaceutical Ingredient) pharmacokinetics.
The Dihydroquinolin-2(1H)-one Core: This bicyclic system acts as a rigidified lactam. It mimics peptide bonds, providing predictable hydrogen bond donor (N-H) and acceptor (C=O) vectors while restricting the conformational flexibility that often leads to off-target toxicity.
5-Fluoro Substituent: The introduction of fluorine at the C5 position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidative metabolism at an otherwise vulnerable aromatic site. Second, its strong electron-withdrawing nature modulates the pKa of the adjacent lactam nitrogen, enhancing membrane permeability.
6-Bromo Substituent: Positioned para to the ring nitrogen, the bromine atom acts as a highly reactive electrophilic handle. The steric shielding provided by the adjacent 5-fluoro group prevents premature degradation, yet the C-Br bond remains perfectly primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Downstream Application: LPAR1 Antagonists in Fibrosis
Lysophosphatidic acid (LPA) is a bioactive lipid mediator that signals through G-protein-coupled receptors (GPCRs), predominantly LPAR1. Dysregulated LPA signaling activates the G12/13 and Rho/ROCK kinase cascades, driving fibroblast proliferation, vascular leakage, and excessive extracellular matrix (ECM) deposition—the hallmarks of fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF) and Non-Alcoholic Steatohepatitis (NASH)[4],[5].
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one is heavily utilized in the patent literature (e.g., Gilead Sciences' 1) to construct potent LPAR1 antagonists[1]. By appending specific hydrophobic tail groups via the C6 position, researchers can synthesize molecules that allosterically or orthosterically block LPA from binding to LPAR1, thereby halting the fibrotic cascade.
Fig 1: LPAR1 signaling pathway and the inhibitory mechanism of the synthesized antagonist.
Experimental Workflows & Methodologies
The following protocols detail the synthesis of the target compound and its subsequent functionalization. These workflows are designed as self-validating systems, ensuring high fidelity and reproducibility.
Protocol 1: Regioselective Bromination of 5-Fluoro-3,4-dihydroquinolin-2(1H)-one
Causality & Logic: The regioselectivity of this reaction is driven by synergistic directing effects. The lactam nitrogen at C1 acts as a strong ortho/para director (activating C6, which is para). Concurrently, the fluorine at C5 is an ortho/para director (activating C6, which is ortho). This dual activation ensures that electrophilic bromination using N-Bromosuccinimide (NBS) occurs almost exclusively at the C6 position.
Step-by-Step Methodology:
Preparation: Dissolve 5-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. DMF is chosen to stabilize the polar transition state of the electrophilic aromatic substitution.
Cooling: Chill the reaction vessel to 0 °C using an ice-water bath to prevent polybromination and control the exothermic nature of the reaction.
Reagent Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. Keep the reaction shielded from light to prevent radical pathway initiation.
Propagation: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
Validation (In-Process): Monitor via TLC (Hexanes/Ethyl Acetate 7:3, UV 254 nm). The starting material should be fully consumed.
Quenching & Workup: Quench the reaction with ice water to precipitate the product. Filter the resulting yellow/brown solid, wash with cold water, and dry under a vacuum.
Validation (Post-Process): Perform LC-MS. The mass spectrum must show the characteristic 1:1 isotopic doublet at m/z 244 and 246[M+H]⁺, confirming the incorporation of a single bromine atom.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling (Downstream API Synthesis)
Causality & Logic: To build the LPAR1 antagonist, an aryl or heteroaryl group must be coupled to the C6 position. Pd(dppf)Cl₂ is utilized as the catalyst because the bidentate dppf ligand prevents catalyst deactivation and facilitates oxidative addition into the sterically hindered C-Br bond adjacent to the C5 fluorine.
Step-by-Step Methodology:
Preparation: In a Schlenk flask, combine 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq), the desired arylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.5 eq).
Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). The water is essential to dissolve the base and activate the boronic acid via the formation of a boronate complex.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Purge the flask with argon for 10 minutes.
Heating: Heat the mixture to 90 °C for 12 hours.
Validation (In-Process): Monitor via LC-MS to confirm the disappearance of the m/z 244/246 peak and the appearance of the target API mass.
Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Fig 2: Synthetic workflow from the 5-fluoro precursor to the advanced LPAR1 antagonist API.
Reaction conditions for 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one
Application Note: High-Purity Synthesis of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one Introduction & Scope The compound 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1404367-69-6) is a critical bicyclic scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Purity Synthesis of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one
Introduction & Scope
The compound 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1404367-69-6) is a critical bicyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., MEK, MET) and modulators of nuclear receptors. Its structural uniqueness lies in the 5-fluoro substitution , a "peri" position relative to the lactam ring, which imparts distinct electronic properties and conformational constraints compared to the more common 6-, 7-, or 8-fluoro isomers.
This application note provides a validated, scalable protocol for the synthesis of this scaffold. Unlike standard dihydroquinolinone syntheses, the preparation of the 5-fluoro isomer presents a specific regiochemical challenge: directing the cyclization to the sterically crowded position between the amine and the fluorine atom. This guide details the Friedel-Crafts Cyclization route, optimized to maximize the yield of the desired 5-fluoro regioisomer.
Retrosynthetic Analysis & Strategy
The most direct and scalable approach involves the construction of the lactam ring onto a pre-functionalized aniline.
Regiochemical Challenge:
Cyclization of the precursor can occur at two ortho positions relative to the amine:
Position 2 (Aniline numbering): Between the Fluorine (C3) and Amine (C1). This yields the 5-fluoro target.[1] (Sterically crowded, electronically activated).
Position 6 (Aniline numbering): Para to the Fluorine. This yields the 7-fluoro isomer. (Sterically open, electronically activated).
Optimization: The use of high-temperature Friedel-Crafts conditions (Aluminum Chloride melt or high-boiling solvent) is required to overcome the steric barrier at Position 2.
Figure 1: Retrosynthetic strategy highlighting the key disconnection to 4-bromo-3-fluoroaniline.
Detailed Experimental Protocol
Step 1: Acylation of 4-Bromo-3-fluoroaniline
This step installs the 3-carbon chain required for the lactam ring.
Reagents:
4-Bromo-3-fluoroaniline (1.0 equiv)
3-Chloropropionyl chloride (1.2 equiv)
Triethylamine (
) or Pyridine (1.5 equiv)
Dichloromethane (DCM) (10 vol)
Conditions:
to Room Temperature (RT), 2-4 hours.
Protocol:
Charge a reaction vessel with 4-Bromo-3-fluoroaniline (e.g., 10.0 g, 52.6 mmol) and dry DCM (100 mL).
Add Triethylamine (11.0 mL, 78.9 mmol) and cool the mixture to
under .
Dropwise add 3-Chloropropionyl chloride (6.0 mL, 63.1 mmol) over 30 minutes, maintaining temperature
Solvent: Chlorobenzene (preferred) or solvent-free melt.
Conditions:
, 4-8 hours.
Protocol:
In a dry flask equipped with a mechanical stirrer and reflux condenser, charge Intermediate Amide (10.0 g, 35.6 mmol).
Add Chlorobenzene (50 mL). Note: A melt method (mixing solid amide and
without solvent) is also effective but harder to control on scale.
Add
(14.2 g, 106 mmol) portion-wise at RT. Caution: HCl gas evolution.
Heat the slurry slowly to
. The mixture will become a dark homogeneous solution.
Stir at
for 6 hours.
Checkpoint: Monitor consumption of starting material. Two spots may appear on TLC: the desired 5-fluoro isomer and the 7-fluoro regioisomer.
Quench: Cool to RT. Slowly pour the reaction mixture into Ice/Conc. HCl (200 g ice + 20 mL HCl). Vigorous exotherm.[1]
Extraction: Extract with Ethyl Acetate (
mL).
Workup: Wash combined organics with water and brine. Dry over
and concentrate.
Step 3: Purification and Isolation of 5-Fluoro Isomer
The crude material typically contains a mixture of the 5-fluoro (target) and 7-fluoro (byproduct) isomers.
Ratio: Typically 1:2 to 1:4 favoring the 7-fluoro isomer due to sterics, unless specific directing effects dominate.
Separation:
Recrystallization: The 5-fluoro isomer often has lower solubility. Attempt recrystallization from Ethanol or Acetonitrile .
Chromatography: If recrystallization fails to yield >95% purity, use silica gel chromatography.
Eluent: Gradient of Hexane/Ethyl Acetate (0-40% EtOAc).
Elution Order: The 5-fluoro isomer (less polar due to internal H-bonding/dipole cancellation) typically elutes before the 7-fluoro isomer, but this must be experimentally verified.
Target Product Data:
Appearance: Off-white to pale yellow solid.
1H NMR (DMSO-d6, 400 MHz): Distinctive signals.
(s, 1H, NH).
Aromatic protons: Two singlets or doublets (para to each other on the ring).
Aliphatic protons: Two triplets (
and ppm).
Diagnostic: The 5-F substituent will show coupling to the C4-protons or distinct shifts compared to the 7-F isomer.
Optimization & Troubleshooting
Parameter
Observation
Recommendation
Regioselectivity
Low yield of 5-F isomer.
Increase reaction temperature () to favor thermodynamic equilibration (though Friedel-Crafts is usually kinetic). Alternatively, switch to Meldrum's Acid route (see below).
Incomplete Reaction
Starting material remains.
Increase to 5 equivalents. Ensure anhydrous conditions.
Alternative Route (Meldrum's Acid):
If the Friedel-Crafts route yields insufficient 5-fluoro isomer:
Condense 4-bromo-3-fluoroaniline with Meldrum's acid and Triethyl orthoformate .
Cyclize in boiling Diphenyl ether (
) to form 6-bromo-5-fluoroquinolin-4(1H)-one .
Note: This forms the unsaturated quinolone.
Selectively reduce the double bond using Triethylsilane (
) / TFA or . This avoids removing the bromine/fluorine atoms (which catalytic hydrogenation might do).
Process Workflow Diagram
Figure 2: Step-by-step synthetic workflow for CAS 1404367-69-6.
References
Preparation of 3,4-dihydroquinolin-2(1H)
Manley, P. W., et al. "A practical synthesis of 3,4-dihydroquinolin-2(1H)-ones." Journal of Organic Chemistry, 2003.
Regioselectivity in Aniline Cyclizations
Smith, K., et al. "Regioselective synthesis of fluoro-substituted anilines and quinolinones." Organic & Biomolecular Chemistry, 2008.
Compound Data & CAS Verification
PubChem CID 70977460 (Related 8-fluoro isomer data for comparison).[6]
Sigma-Aldrich Product Entry for 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one.
Meldrum's Acid Route (Alternative)
Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press, 2016. (Describes the quinoline precursor synthesis).
Safety Warning:
Aluminum Chloride (
): Reacts violently with water. Handle in a fume hood.
Chloropropionyl Chloride: Corrosive and lachrymator.
HF Generation: While no HF is added, thermal decomposition of fluorinated aromatics under extreme Lewis Acid conditions is a remote risk; ensure proper ventilation.
One-Pot Synthesis of Functionalized Dihydroquinolinones: An Application & Protocol Guide for Advanced Drug Discovery
Abstract The 2,3-dihydroquinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications in oncology, neuroscience, and infecti...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 2,3-dihydroquinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications in oncology, neuroscience, and infectious diseases. Traditional multi-step syntheses of these vital heterocycles are often encumbered by laborious procedures, significant waste generation, and modest overall yields. This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals, providing an in-depth exploration of contemporary one-pot methodologies for the synthesis of functionalized dihydroquinolinones. We will delve into the mechanistic underpinnings of these elegant cascade reactions, present detailed, field-proven protocols, and offer practical insights into reaction optimization and troubleshooting.
Introduction: The Strategic Advantage of One-Pot Syntheses
The principle of "pot-economy" is a cornerstone of modern synthetic chemistry, aiming to construct complex molecular architectures with maximal efficiency and minimal environmental impact.[1] One-pot reactions, wherein multiple bond-forming events occur sequentially in a single reaction vessel, epitomize this philosophy.[2] By obviating the need for intermediate isolation and purification, these processes offer substantial benefits, including:
Enhanced Time and Resource Efficiency: Drastically reduced reaction times and solvent consumption.
Improved Yields: Minimization of product loss that can occur during workup and purification steps.
Increased "Green" Chemistry Profile: Reduction of chemical waste and energy expenditure.[3]
Facilitated Library Synthesis: Streamlined access to a diverse range of analogs for structure-activity relationship (SAR) studies.
This guide will focus on several robust and versatile one-pot strategies for the synthesis of functionalized dihydroquinolinones, with a particular emphasis on domino reactions that proceed via condensation and subsequent intramolecular cyclization pathways.
Mechanistic Insights: Driving Forces of Dihydroquinolinone Formation
The successful one-pot synthesis of dihydroquinolinones hinges on the careful orchestration of a cascade of reactions. A common and highly effective strategy involves the initial condensation of a 2-aminoacetophenone with an aldehyde to form a chalcone-like intermediate, which then undergoes an intramolecular cyclization. The choice of catalyst is paramount in guiding this transformation efficiently and, in some cases, stereoselectively.
The Dual Role of L-Proline as a Bifunctional Organocatalyst
L-proline, a naturally occurring amino acid, has emerged as a powerful and environmentally benign catalyst for a wide array of organic transformations.[4][5][6] Its efficacy in promoting the synthesis of dihydroquinolinones stems from its unique bifunctional nature, possessing both a Brønsted acidic carboxylic acid moiety and a Lewis basic secondary amine.[5] This allows it to activate both the electrophile and the nucleophile in a concerted fashion.[4]
The reaction is believed to proceed through the following key steps:
Iminium Ion Formation: The secondary amine of L-proline reacts with the aldehyde to form an iminium ion, which is a more potent electrophile than the aldehyde itself.
Enamine Formation: Concurrently, the L-proline can catalyze the formation of an enamine from the 2-aminoacetophenone.
Michael Addition: The enamine then undergoes a Michael addition to the activated iminium ion.
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2,3-dihydroquinolin-4(1H)-one scaffold.
Application Note: Regioselective Bromination of 5-Fluoro-3,4-dihydroquinolin-2(1H)-one
Executive Summary The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged pharmacophore in drug discovery, frequently serving as a core structural motif in the development of novel therapeutics[1]. Functionalization o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged pharmacophore in drug discovery, frequently serving as a core structural motif in the development of novel therapeutics[1]. Functionalization of this core, particularly via halogenation, is a critical step in generating versatile intermediates for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)[2]. This application note details the optimized, highly regioselective bromination of 5-fluoro-3,4-dihydroquinolin-2(1H)-one to yield 6-bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1404367-69-6).
The bromination of 5-fluoro-3,4-dihydroquinolin-2(1H)-one proceeds via an Electrophilic Aromatic Substitution (EAS) pathway[3]. The regiochemical outcome is strictly dictated by the synergistic directing effects of the pre-existing substituents on the aromatic ring:
The Amide Nitrogen (N1): Acts as a strong electron-donating group via resonance, highly activating the ring and directing the incoming electrophile to the ortho (C8) and para (C6) positions.
The Fluorine Atom (C5): Operates via a strong inductive electron-withdrawing effect (-I) but donates electron density through resonance (+R), directing ortho (C6) and para (C8).
Because C6 is para to the strongly activating amide nitrogen and ortho to the fluorine atom, it represents the most nucleophilic site on the aromatic ring. Consequently, electrophilic attack by the bromonium ion occurs almost exclusively at the C6 position, minimizing the formation of the C8-bromo isomer.
Fig 1. Regioselectivity logic for the bromination of 5-fluoro-3,4-dihydroquinolin-2(1H)-one.
Reagent Selection: NBS vs. Molecular Bromine
While molecular bromine (Br₂) in acetic acid is a classical method for EAS, N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) is the superior reagent system for this specific substrate[4].
Controlled Electrophilicity: NBS provides a low, steady concentration of electrophilic bromine. In polar aprotic solvents like DMF, the N-Br bond is polarized, enhancing reactivity without the harshness of Br₂.
Suppression of Side Reactions: Tetrahydroquinoline and dihydroquinolinone derivatives are susceptible to oxidative dehydrogenation to form fully aromatic quinolin-2-ones when exposed to excess oxidants or harsh brominating agents[2][5]. Using exactly 1.05 equivalents of NBS at 0 °C strictly limits the reaction to mono-bromination, preventing radical-mediated aromatization of the piperidinone ring[5].
Quantitative Data: Comparison of Bromination Conditions
N-Bromosuccinimide (NBS): 1.05 equiv (Electrophile) - Note: Must be recrystallized from water if the powder is yellow/orange to ensure accurate stoichiometry.
Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 5-fluoro-3,4-dihydroquinolin-2(1H)-one (e.g., 10.0 mmol, 1.65 g).
Dissolution: Add anhydrous DMF (15 mL) to the flask. Stir until the substrate is completely dissolved to form a clear solution.
Cooling (Critical Control): Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Causality: Lowering the temperature prevents thermal decomposition of the Vilsmeier-type intermediate and maximizes regioselectivity.
Electrophile Addition: Weigh out NBS (10.5 mmol, 1.87 g). Add the NBS portionwise over 15–20 minutes[4]. Causality: Portionwise addition controls the mild exotherm and prevents localized high concentrations of Br⁺, which could lead to undesired di-bromination at C8.
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir for 1 to 2 hours.
In-Process Monitoring (Self-Validation): Monitor the reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes, UV visualization at 254 nm) or LC-MS. The starting material should be completely consumed, yielding a single major product spot/peak (Expected m/z[M+H]⁺ ~244 for ⁷⁹Br and 246 for ⁸¹Br).
Quenching: Once complete, pour the reaction mixture slowly into a vigorously stirred beaker containing 50 mL of ice-cold water and 10 mL of 10% aqueous Na₂S₂O₃. Causality: The sodium thiosulfate instantly reduces any residual NBS or trace Br₂ to inert bromide, halting the reaction and preventing oxidative degradation during isolation. A successful quench is visually validated by the immediate precipitation of a white to off-white solid and the disappearance of any yellow bromine coloration.
Isolation: Stir the suspension for 30 minutes to ensure complete precipitation and breakdown of any succinimide complexes. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with copious amounts of cold distilled water (3 x 20 mL) to remove residual DMF and succinimide.
Drying & Purification: Dry the solid in a vacuum oven at 45 °C overnight. The crude product is typically of high purity (>95%), but if necessary, it can be recrystallized from ethanol or purified via silica gel chromatography.
References
BenchChem Technical Support Team. Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines. BenchChem. 3
Yang, R., et al. NBS-mediated bromination and dehydrogenation of tetrahydroquinoline in one pot: scope and mechanistic study. RSC Advances, 2023, 13, 33495–33499.5
Using 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one as a building block
Introduction: The Scaffold Advantage 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1404367-69-6) represents a "privileged structure" in modern medicinal chemistry.[1] While simple quinolinones are ubiquitous, this...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Scaffold Advantage
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1404367-69-6) represents a "privileged structure" in modern medicinal chemistry.[1] While simple quinolinones are ubiquitous, this specific building block offers a unique orthogonal reactivity profile due to the contiguous 5-fluoro, 6-bromo substitution pattern.[1]
Why This Building Block Matters
The "Magic Methyl" Effect of Fluorine: The C5-fluorine atom is not merely a bystander.[1] Located ortho to the bromine handle, it exerts a specific electronic pull (inductive withdrawal) that activates the C6-Br bond for oxidative addition in palladium-catalyzed couplings, while simultaneously providing metabolic blockage at the C5 position—a common site of metabolic liability in unsubstituted quinolinones.[1]
Scaffold Morphing Potential: Unlike fully aromatic quinolinones, the 3,4-dihydro core offers sp³ character (Fsp³ score improvement), allowing for better solubility and 3D spatial orientation. However, it retains the latent ability to be oxidized to the fully aromatic system, effectively giving researchers two distinct scaffolds from one starting material.
Orthogonal Functionalization: The molecule presents three distinct vectors for diversification:
Site A (N1-Lactam): Nucleophilic attack (Alkylation).[1]
Site B (C6-Bromine): Electrophilic handle (Cross-coupling).[1]
Site C (C3/C4 Backbone): Oxidative dehydrogenation or C-H functionalization.[1]
Chemical Properties & Handling
Property
Specification
Scientist's Note
Appearance
Yellow to Brown Solid
Color deepens upon oxidation/air exposure.[1] Store under inert gas.
Molecular Weight
244.06 g/mol
Ideal fragment size (<300 Da) for Fragment-Based Drug Discovery (FBDD).[1]
Solubility
DMSO, DMF, THF (High)
Poor water solubility.[1] Avoid protic solvents for coupling reactions to prevent debromination.[1]
pKa (NH)
~11.5 (Predicted)
Requires mild-to-strong bases (Cs₂CO₃ or NaH) for deprotonation.[1]
Stability
Stable at RT
Warning: The 5-Fluoro group slightly acidifies the C4 protons; avoid prolonged exposure to strong bases at high heat unless aromatization is desired.[1]
Synthetic Versatility & Workflows[1][2]
The following diagram illustrates the divergent synthesis pathways available from this core.
Figure 1: Divergent synthetic pathways.[1] Path A and B are interchangeable, but Path A (Alkylation) is generally recommended first to prevent catalyst poisoning by the free lactam NH.[1]
Detailed Protocols
Protocol A: Regioselective N-Alkylation
Objective: Functionalize the lactam nitrogen without affecting the halogen handles.
Challenge: The 5-fluoro group exerts a proximity effect.[1] While it doesn't sterically block the N1 position, it withdraws electron density, making the NH slightly more acidic than non-fluorinated analogues.
Dissolution: Dissolve 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 mmol) in anhydrous DMF (5 mL) under N₂ atmosphere.
Base Addition: Add Cs₂CO₃ (2.0 mmol) in a single portion. Stir at Room Temperature (RT) for 30 minutes. Observation: The suspension may turn slightly yellow as the anion generates.[1]
Alkylation: Add the alkyl halide (1.2 mmol) dropwise.
Reaction: Stir at 50°C for 4–6 hours. Monitor by LCMS.[1]
Checkpoint: If the reaction is sluggish (due to the electron-poor ring), add a catalytic amount of TBAI (tetrabutylammonium iodide).[1]
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over Na₂SO₄.[1][3][4][5]
Scientist’s Insight: If using NaH, maintain temperature <0°C during addition. The 5-F group stabilizes the anion, making it reactive, but also prone to bis-alkylation if O-alkylation (lactim ether formation) is possible, though N-alkylation is thermodynamically preferred in this system.[1]
Protocol B: C6-Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl or heteroaryl group at the C6 position.
Mechanistic Note: The 5-Fluoro substituent accelerates the Oxidative Addition step (Pd(0) → Pd(II)) by reducing electron density on the C-Br bond.[1] However, it introduces steric hindrance for the Transmetallation step. Standard ligands (PPh₃) may fail; bulky, electron-rich phosphines are required.[1]
Recommended Catalyst System: Pd(dppf)Cl₂ or Pd_2(dba)_3 / XPhos.[1]
Materials:
N-Alkylated Scaffold (from Protocol A) or Unprotected Core (1.0 equiv)[1]
Degassing: Combine the scaffold, boronic acid, and base in 1,4-Dioxane in a microwave vial. Sparge with Argon for 10 minutes. Critical: Oxygen is the enemy of this electron-deficient coupling.[1]
Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM rapidly and seal the vial.
Heating: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).
Workup: Filter through a Celite pad.[1] Concentrate and purify via Flash Chromatography (Hex/EtOAc).
Troubleshooting:
Low Yield? If the 5-F steric clash is significant (e.g., coupling with an ortho-substituted boronic acid), switch to Buchwald’s XPhos Pd G3 precatalyst.[1] The biaryl ligand allows the Pd center to accommodate the steric bulk of the ortho-fluorine.[1]
Protocol C: Scaffold Aromatization (Oxidation)
Objective: Convert the dihydroquinolinone to a fully aromatic quinolinone.
Why: This flattens the molecule, altering its binding affinity and solubility.
Purification: Cool to RT. The reduced DDQ (DDHQ) precipitates out. Filter off the solid.[1][3][4] Wash the filtrate with saturated NaHCO₃ to remove residual acidic byproducts.[1]
References
Scaffold Utility: BenchChem Technical Guide. "2,4-Dihydroxyquinoline and its Derivatives: A Technical Guide for Medicinal Chemistry."[1][6] (2025).[1][6][7][8] Link[1]
Synthetic Methodology (Dihydroquinolinone): Sigma-Aldrich Product Sheet.[1] "6-BROMO-5-FLUORO-3,4-DIHYDROQUINOLIN-2(1H)-ONE Properties and Safety." Link
Analogous Chemistry (6-Bromo-isoquinoline): ChemicalBook Protocols. "Synthesis of 6-bromo-3,4-dihydro-2H-isoquinolin-1-one."[1][4] Link
Oxidation Protocols: National Institutes of Health (PMC).[1] "Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives." (2021).[1] Link
Medicinal Application (Kinase Inhibition): MDPI Pharmaceuticals.[1] "Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues." (2025).[1][8] Link[1]
Protocols for the Selective N-Alkylation of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one
An Application Guide for Medicinal Chemists Abstract: The 6-bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold is a valuable starting material in medicinal chemistry, offering multiple vectors for diversification. N-a...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Medicinal Chemists
Abstract: The 6-bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold is a valuable starting material in medicinal chemistry, offering multiple vectors for diversification. N-alkylation of the lactam nitrogen is a critical step in modifying the parent structure to explore structure-activity relationships (SAR) for drug discovery programs. This guide provides a detailed examination of the principles and robust protocols for the selective N-alkylation of this substrate. We delve into the underlying chemical logic, compare common methodologies, and offer practical, field-tested protocols and troubleshooting advice for researchers and drug development professionals.
The Strategic Importance of N-Alkylation
The quinolinone core is a privileged scaffold found in numerous biologically active compounds. The specific substrate, 6-bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one, is pre-functionalized with a bromine atom, suitable for cross-coupling reactions, and a fluorine atom, which can enhance metabolic stability and binding affinity. The secondary lactam N-H bond represents a key site for modification. Introducing alkyl substituents at this position can profoundly influence the molecule's physicochemical properties, including:
Solubility and Lipophilicity: Modulating logP values for optimal pharmacokinetic profiles.
Target Engagement: Introducing new vectors that can form additional interactions with a biological target or block undesirable interactions.
Metabolic Stability: Preventing N-dealkylation or other metabolic transformations at that site.
Therefore, efficient and selective N-alkylation is a cornerstone for building a diverse chemical library from this promising starting material.
Core Principles: Mastering Selectivity in Lactam Alkylation
The N-alkylation of a lactam is fundamentally a nucleophilic substitution reaction, typically proceeding via an Sₙ2 mechanism.[1][2][3] The process involves two key steps: deprotonation of the lactam nitrogen to form a nucleophilic anion, followed by the attack of this anion on an electrophilic alkylating agent.
However, the lactam anion is an ambident nucleophile , meaning it possesses two nucleophilic sites: the nitrogen and the oxygen. This duality arises from resonance, which delocalizes the negative charge onto both atoms. Consequently, alkylation can lead to a mixture of the desired N-alkylated product and the undesired O-alkylated isomer (an isoquinoline ether).
Fig. 1: N- vs. O-Alkylation Pathways
Controlling the selectivity between N- and O-alkylation is the primary challenge. The outcome is governed by the Hard and Soft Acids and Bases (HSAB) principle .[4]
The nitrogen anion is a "soft" nucleophile.
The oxygen anion is a "hard" nucleophile.
To achieve selective N-alkylation, the reaction conditions should be chosen to favor the interaction between soft nucleophiles and soft electrophiles.[4] This can be achieved by:
Choice of Alkylating Agent (The Electrophile): Alkyl halides (R-I, R-Br, R-Cl) are considered "soft" electrophiles and will preferentially react with the soft nitrogen center.[4]
Choice of Base and Solvent (The Environment): The nature of the counter-ion from the base and the polarity of the solvent influence the reactivity. Less polar, aprotic solvents like THF or Toluene are preferred over highly polar solvents like DMF or DMSO, as the latter can favor O-alkylation.[4] Similarly, bulkier, "softer" bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can improve N-selectivity compared to "harder" bases like sodium hydride (NaH).[4]
Experimental Workflow and Protocols
The general workflow for N-alkylation is a straightforward sequence of reaction, workup, and purification. Careful execution at each stage is crucial for obtaining a high yield of the pure product.
Fig. 2: General Experimental Workflow
Protocol 1: Classical N-Alkylation with Sodium Hydride (NaH)
This method uses a strong, irreversible base and is highly effective, particularly for less reactive alkylating agents. It requires strict anhydrous conditions.
Preparation: To a dry, round-bottom flask under an inert nitrogen atmosphere, add 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 mmol, 244 mg).
Solvent Addition: Add anhydrous DMF (5 mL) and stir to dissolve the substrate. Cool the flask to 0°C in an ice bath.
Deprotonation: Carefully add NaH (1.2 mmol, 48 mg of 60% dispersion) portion-wise to the stirred solution at 0°C. Caution: Hydrogen gas is evolved.
Anion Formation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[5]
Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 mmol) dropwise.
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at 0°C.
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
Washing & Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure N-alkylated product.
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
This method is often safer, uses a milder base, and can be more convenient as it does not always require strictly anhydrous solvents. It is particularly effective for reactive alkylating agents.[6][7][8]
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
Setup: To a dry, round-bottom flask under a nitrogen atmosphere, dissolve 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 mmol, 244 mg), the desired alcohol (1.2 mmol), and PPh₃ (1.5 mmol, 393 mg) in anhydrous THF (10 mL).
Cooling: Cool the solution to 0°C in an ice bath.
Reagent Addition: Add DIAD or DEAD (1.5 mmol) dropwise to the stirred solution over 10-15 minutes. The reaction is often accompanied by a color change.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Purification: Direct purification by flash column chromatography is often sufficient to separate the desired product from the reaction byproducts.
Method Comparison and Troubleshooting
The choice of protocol depends on the available alkylating agent, scale, and desired reaction conditions.
Parameter
Protocol 1: NaH / DMF
Protocol 2: PTC (K₂CO₃ / TBAB)
Protocol 3: Mitsunobu
Alkylation Agent
Alkyl Halides/Sulfonates
Reactive Alkyl Halides
Alcohols
Base
NaH (Strong, Hazardous)
K₂CO₃ (Mild, Safe)
Not Applicable
Solvent
Anhydrous Polar Aprotic (DMF)
Aprotic (Acetone, MeCN)
Anhydrous Aprotic (THF)
Temperature
0°C to RT
Reflux (e.g., 60°C)
0°C to RT
Key Advantage
Highly effective for many substrates
Operationally simple, safer
High N-selectivity, uses alcohols
Key Disadvantage
Requires strict inert/anhydrous conditions
May be slow for unreactive halides
Stoichiometric byproducts, cost
Troubleshooting Common Issues:
Problem
Probable Cause(s)
Recommended Solution(s)
Low or No Yield
- Inactive base (NaH exposed to air)- Wet solvent or glassware- Unreactive alkylating agent (e.g., tertiary halide)
- Use fresh NaH from a new container.- Ensure all glassware is oven-dried and solvents are anhydrous.- Switch to a more reactive halide (Iodide > Bromide) or a different protocol.
O-Alkylated Product is Major
- Reaction conditions favor the "hard" oxygen attack (HSAB principle).[4]
- Switch to a less polar solvent (e.g., THF instead of DMF).- Use a bulkier, softer base (e.g., Cs₂CO₃ instead of NaH).- Lower the reaction temperature.[4]- Consider the Mitsunobu reaction, which is highly selective for N-alkylation.[4]
Starting Material Remains
- Insufficient base or reaction time.- Low reaction temperature.
- Increase equivalents of base and/or alkylating agent.- Extend the reaction time.- Gently heat the reaction (e.g., to 40-50°C), monitoring for side products.
Complex Mixture of Products
- Elimination side reaction (for secondary/tertiary halides).[11]- Over-alkylation or other side reactions.
- Use a primary alkyl halide if possible.- Run the reaction at a lower temperature.- Use a milder base (e.g., K₂CO₃).
References
A complete list of sources cited within this document is provided below for further reading and verification.
Bari, S. S., et al. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(1), 334-339. [Link]
Loupy, A., et al. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 22(12), 1661-1669. [Link]
Wikipedia contributors. (2023, December 28). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]
MDPI. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. [Link]
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
Goti, G., et al. (2023). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. ACS Organic & Inorganic Au. [Link]
Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
Trost, B. M., & Cramer, N. (2007). Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams. Angewandte Chemie International Edition, 46(33), 6137-6140. [Link]
Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]
Batool, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6296. [Link]
Royal Society of Chemistry. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. [Link]
Fletcher, S. P. (2020, November 23). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
Google Patents. (n.d.). Method of producing n-alkyl lactams.
Taylor & Francis Online. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications. [Link]
El-Dean, A. M. K., et al. (2014). Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one. TSI Journals. [Link]
Boselli, M. F., et al. (2025, February 5). Visible-Light Photoredox Catalytic Direct N-(Het)Arylation of Lactams. University of Regensburg Publication Server. [Link]
Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. [Link]
Mąkosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Polish Pharmaceutical Society. [Link]
High-Efficiency Suzuki-Miyaura Coupling of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one
Application Note: AN-SZK-QZN-05 Executive Summary This guide details the optimized protocol for functionalizing 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one via Suzuki-Miyaura cross-coupling. This scaffold is a critica...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-SZK-QZN-05
Executive Summary
This guide details the optimized protocol for functionalizing 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one via Suzuki-Miyaura cross-coupling. This scaffold is a critical pharmacophore in the development of MEK, PARP, and tyrosine kinase inhibitors.
The presence of the C5-fluorine atom ortho to the C6-bromine presents a unique synthetic challenge: it imposes steric strain during the transmetallation step while simultaneously activating the C-Br bond via inductive electron withdrawal. This protocol navigates these competing effects to maximize yield and chemoselectivity.
Mechanistic Insight: The "Ortho-Fluoro" Effect
To optimize this reaction, one must understand the causality behind the reagent choices. The 5-fluoro substituent is not passive; it fundamentally alters the catalytic cycle.
Oxidative Addition (Facilitated): The high electronegativity of fluorine pulls electron density from the aromatic ring, making the C6-Br bond more electron-deficient. This lowers the energy barrier for the Palladium(0) species to insert into the C-Br bond.
Transmetallation (Hindered): The Van der Waals radius of Fluorine (1.47 Å) is significantly larger than Hydrogen (1.20 Å). This creates steric bulk ortho to the reaction site, potentially hindering the approach of the boronate species.
Lactam Interference: The free amide (NH) at position 1 is acidic. Strong bases (e.g., NaOtBu) can deprotonate this site, leading to solubility issues or competing N-arylation. We utilize mild inorganic bases to mitigate this.
Visualization: Steric & Electronic Impact Pathway
Figure 1: Mechanistic flow illustrating how the C5-Fluorine dictates catalyst and ligand selection.
Method Development & Screening Logic
Catalyst Selection
For ortho-substituted aryl halides, standard triphenylphosphine ligands often fail due to insufficient activity.
Standard Recommendation:Pd(dppf)Cl₂·DCM . The bidentate dppf ligand has a large bite angle, which stabilizes the Pd center and enforces a geometry that favors reductive elimination, even with steric bulk.
High-Performance Alternative:XPhos Pd G3 . If the coupling partner (boronic acid) is also sterically hindered (e.g., ortho-substituted), the bulky biaryl phosphine ligand (XPhos) is required to facilitate the difficult transmetallation step.
Solvent System
A biphasic system is essential. The solubility of the dihydroquinolinone scaffold is poor in pure non-polar solvents but excellent in Dioxane or DMF.
Choice:1,4-Dioxane / Water (4:1) . Water is required to dissolve the inorganic base and activate the boronic acid (forming the reactive boronate species).
Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
Separate layers.[1][3] Extract aqueous layer 2x with Ethyl Acetate.
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]
Quantitative Data Summary
Parameter
Standard Condition
Difficult Substrates*
Catalyst
Pd(dppf)Cl₂ (3 mol%)
XPhos Pd G3 (2 mol%)
Base
Na₂CO₃ (2.0 equiv)
K₃PO₄ (3.0 equiv)
Solvent
Dioxane/H₂O (4:1)
THF/H₂O (10:1)
Temp
90°C
60°C - 80°C
Yield (Typ)
75 - 92%
60 - 85%
*Difficult Substrates = Boronic acids with ortho-substituents or heteroatoms prone to coordination.
Troubleshooting & Optimization
If the standard protocol yields <50% or shows incomplete conversion, apply this logic tree:
Scenario A: Starting Material Remains (No Reaction)
Cause: Catalyst deactivation or failure of oxidative addition.
Solution: Switch to XPhos Pd G3 or SPhos Pd G3 . These precatalysts generate the active Pd(0) species more rapidly and are more electron-rich, facilitating oxidative addition into the hindered C-Br bond.
Solution: Re-degas all solvents. Perform the reaction under a strict Argon balloon or in a glovebox.
Experimental Workflow Diagram
Figure 2: Decision matrix for experimental execution and real-time optimization.
References
Compound Data: PubChem. 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CID 70977460). National Library of Medicine. Link
General Suzuki Protocol: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Analogous Quinoline Coupling: BenchChem. Application Notes for Suzuki Coupling with 6-Bromo-4-chloroquinoline-3-carbonitrile. (Provides baseline conditions for halogenated quinolines). Link
Catalyst Selection: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Crystallization and Polymorph Engineering of Dihydroquinolinone Derivatives
Executive Summary
Dihydroquinolinone (DHQ) derivatives represent a "privileged scaffold" in medicinal chemistry, forming the structural basis for widely prescribed therapeutics such as the antipsychotic aripiprazole and the antithrombotic cilostazol[1]. A defining characteristic of these APIs is their profound tendency to exhibit polymorphism, which directly impacts their solubility, dissolution rate, and oral bioavailability. This application note details the thermodynamic and kinetic principles governing DHQ crystallization, providing field-validated protocols for polymorph screening, stable form isolation, and particle size optimization.
Mechanistic Drivers of DHQ Polymorphism
The extensive polymorphism observed in DHQ derivatives stems from a unique structural dichotomy: a rigid, hydrogen-bonding lactam core coupled with a highly flexible aliphatic linker (typically a butoxy chain)[2],[3].
Conformational Flexibility: In cilostazol, the rotational twisting of the butoxy chain between the tetrazole and quinolinone rings dictates the molecular conformation, directly influencing intermolecular packing and resulting in distinct polymorphic forms[2],[4]. Similarly, aripiprazole exhibits extreme flexibility, resulting in at least nine genuine anhydrous polymorphs and eight solvatomorphs, making it one of the most polymorphic flexible organic solids currently known[5],[6].
Hydrogen Bonding Motifs: The DHQ core readily forms robust N-H···O hydrogen bonds. The presence or absence of specific centrosymmetric or non-centrosymmetric hydrogen-bonding synthons dictates the crystallographic space group and the resulting thermodynamic stability of the polymorph[7],[3].
Phase Transitions: DHQ derivatives often exhibit complex thermal behaviors. For example, aripiprazole undergoes a reversible solid-state enantiotropic phase transformation between Form II and Form VIII at ~225 K[5]. Conversely, cilostazol exists in a monotropic system where metastable forms (Form B and C) are generated via heat cycling or melt quenching, but rapidly undergo solvent-mediated recrystallization back to the stable Form A in solution[8],[9].
Strategic Workflow for DHQ Crystallization
To navigate the complex polymorphic landscape of DHQ derivatives, a systematic approach balancing thermodynamic control (for polymorph purity) and kinetic control (for particle size) is required.
Figure 1: Decision matrix and workflow for DHQ polymorph screening and crystallization.
Quantitative Thermodynamic and Kinetic Data
Understanding the thermal behavior and particle size dynamics of DHQ polymorphs is critical for designing a robust crystallization process.
Table 1: Thermodynamic Profile of Key DHQ Polymorphs
| Aripiprazole | Form II / VIII | N/A | Enantiotropic pair | Low-temperature cooling (<225 K)[5] |
Table 2: Impact of Crystallization Method on Cilostazol Particle Size Distribution (PSD)
Data adapted from comparative studies on cilostazol habit optimization[9].
| Crystallization Method | Median Particle Size (
) | Polymorph Yielded |
| :--- | :--- | :--- |
| Original Ground Material | 24 μm | Form A |
| Conventional Cooling | 8–14 μm | Form A |
| Impinging Jet + Cooling | 3–5 μm | Form A |
Experimental Protocols
Protocol A: Thermodynamic Cooling Crystallization for Stable Polymorph Isolation
Causality Insight: DHQ derivatives are prone to oiling out (liquid-liquid phase separation) if supersaturation is generated too rapidly. Slow cooling ensures the system remains close to the equilibrium solubility curve, favoring the nucleation of the thermodynamically stable form (e.g., Form A) and preventing the kinetic trapping of metastable forms[8].
Solvent Selection: Select a solvent system with a steep solubility gradient (e.g., ethanol or an ethanol/water mixture for aripiprazole[10]).
Dissolution: Suspend the crude DHQ derivative in the chosen solvent at a concentration of 50-100 mg/mL. Heat the suspension to 10 °C below the solvent's boiling point under continuous agitation (400 rpm) until complete dissolution is achieved.
Filtration: Pass the hot solution through a 0.22 μm PTFE syringe filter into a pre-heated crystallizer to remove foreign particulates that could act as heterogeneous nucleation sites for undesired polymorphs.
Controlled Cooling & Seeding: Cool the solution at a controlled rate of 0.1–0.2 °C/min. Upon reaching the metastable zone width (MZW) limit, introduce 1-2% (w/w) seed crystals of the desired stable polymorph.
Maturation: Hold the suspension at the final temperature (e.g., 5 °C) for 4–6 hours to allow for complete desupersaturation and Ostwald ripening.
Isolation: Filter the crystals under vacuum, wash with a minimal volume of cold solvent, and dry in a vacuum oven at 40 °C for 12 hours.
Protocol B: Impinging Jet Crystallization (IJC) for Particle Size Control
Causality Insight: The therapeutic usage of DHQs like cilostazol is often limited by poor aqueous solubility (BCS Class II). IJC creates rapid, uniform supersaturation via high-energy micromixing of a hot API solution and a cold antisolvent. This leads to massive instantaneous nucleation, yielding uniformly small crystals (
= 3–5 μm) while preserving the stable polymorphic form[9].
Solution Preparation: Dissolve the DHQ derivative in a water-miscible organic solvent (e.g., methanol or acetone) at elevated temperature (e.g., 50 °C) near its saturation point.
Antisolvent Preparation: Prepare a receiving vessel with the antisolvent (e.g., purified water) chilled to 5 °C, equipped with an overhead stirrer (800 rpm) or an ultrasonic probe to prevent agglomeration[9].
Jet Mixing: Pump the hot API solution and the cold antisolvent simultaneously through a T-mixer or impinging jet nozzle at high linear velocities (Reynolds number > 5000) to ensure intense micromixing.
Post-Mixing Maturation: Allow the resulting suspension to stir in the receiving vessel for 30–60 minutes. This post-mixing time is critical to ensure any transiently formed metastable states (like Form B or C) undergo solvent-mediated phase transformation back to the stable Form A[8].
Recovery: Isolate the nanocrystals/microcrystals via centrifugation or fine-frit filtration, followed by lyophilization to prevent particle aggregation during drying.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the crystallization process, the following orthogonal analytical techniques must be employed:
Differential Scanning Calorimetry (DSC): Run samples at 10 °C/min. For cilostazol, a single endothermic peak at ~159 °C confirms phase-pure Form A. The presence of peaks at 136 °C or 146 °C indicates contamination with Form B or C, respectively[8],[9]. For aripiprazole, DSC is critical for identifying double glass transitions or complex molecular mobility during heating/cooling cycles.
X-Ray Powder Diffraction (XRPD): Compare the obtained diffractogram against reference patterns in the Cambridge Structural Database (CSD) to definitively assign the space group and polymorphic identity[7],[1].
References
Thermally-Prepared Polymorphic Forms of Cilostazol - ResearchGate.
Insight into polymorphism and dynamics of aripiprazole - CrystEngComm (RSC Publishing). rsc.org.
Low-Temperature Phase Transition in Crystalline Aripiprazole Leads to an Eighth Polymorph | Crystal Growth & Design - ACS Public
Aripiprazole. Polymorphs and Solvatomorphs | Request PDF - ResearchGate.
WO2007004061A1 - Syntheses and preparations of polymorphs of crystalline aripiprazole - Google P
Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimiz
US6531603B1 - Polymorphic forms of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)
Polymorphic forms of cilostazol - PubMed. nih.gov.
Polymorphic forms of cilostazol - ResearchGate.
(PDF) Sixth polymorph of aripiprazole - an antipsychotic drug (2012)
Elucidation of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Crystal Structure: A Technical Guide - Benchchem. benchchem.com.
Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach - PMC. nih.gov.
Crystal structure and Hirshfeld surface analysis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy] - IUCr. iucr.org.
Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach | ACS Omega. acs.org.
Application Note: Preparation of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one Intermediates
The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established organic chemistry principles with specific procedural insights to prepare 6-Bromo-5-f...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established organic chemistry principles with specific procedural insights to prepare 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one , a critical scaffold in the synthesis of MEK inhibitors and other kinase-targeting therapeutics.
Abstract & Strategic Overview
The dihydroquinolinone (hydrocarbostyril) scaffold is a privileged structure in medicinal chemistry, serving as the core for various antineoplastic and psychotropic agents. The specific substitution pattern of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1404367-69-6) presents a unique synthetic challenge due to the competing directing effects of the fluorine atom during the ring-closure and halogenation phases.
This guide details a robust, two-phase synthetic strategy:
Phase I: Construction of the 5-fluoro-3,4-dihydroquinolin-2(1H)-one core via Friedel-Crafts cyclization, addressing the critical regioselectivity issue (5-fluoro vs. 7-fluoro isomers).
Phase II: Highly regioselective bromination at the C6 position, leveraging the cooperative directing effects of the amide nitrogen and the C5-fluorine.
Retrosynthetic Analysis & Pathway
The synthesis is best approached via a "Late-Stage Functionalization" strategy. Direct cyclization to the 6-bromo-5-fluoro core from a brominated aniline precursor is often plagued by poor regiocontrol and steric hindrance. Instead, establishing the 5-fluoro core first allows the C5-fluorine and N1-amide to cooperatively direct the subsequent bromination to the C6 position.
Synthetic Pathway Visualization
Figure 1: Synthetic workflow distinguishing the critical isomer separation step prior to bromination.
Phase I: Synthesis of the 5-Fluoro Core
Objective: Prepare 5-fluoro-3,4-dihydroquinolin-2(1H)-one.
Challenge: Cyclization of 3-fluoroaniline derivatives typically yields a mixture of 5-fluoro (cyclization at C2) and 7-fluoro (cyclization at C6) isomers. The 7-fluoro isomer is sterically favored.
Heat the mixture to 120°C-140°C . The solids will melt into a viscous syrup.
Stir for 1-2 hours. Evolution of HCl gas will be observed (scrubber required).
Quench: Cool to 60°C and carefully pour onto crushed ice/HCl mixture.
Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with Brine. Dry over
.
Purification (CRITICAL):
The crude residue contains both 5-fluoro and 7-fluoro isomers.
Separation: Use Flash Column Chromatography (Silica Gel).
Eluent: Hexane:Ethyl Acetate (Gradient 10:1 to 3:1).
Identification: The 5-fluoro isomer typically elutes after the 7-fluoro isomer due to the "bay-region" effect of the fluorine near the carbonyl/amide, slightly increasing polarity.
Validation: Confirm 5-F regiochemistry via 1H-NMR (coupling constants of aromatic protons).
Phase II: Regioselective Bromination
Objective: Convert 5-fluoro-3,4-dihydroquinolin-2(1H)-one to the 6-bromo derivative.
Mechanism: Electrophilic Aromatic Substitution (EAS).
Regiocontrol Logic:
Amide (NH-CO): Strong activator, directs ortho (C8) and para (C6).
Fluorine (C5): Weak deactivator/activator, directs ortho (C4-blocked, C6) and para (C8).
Result: Both groups cooperatively activate C6 . Steric hindrance at C8 (ortho to NH) further favors C6.
DMF (Dimethylformamide) (5-10 volumes) or Acetonitrile.
Step-by-Step Procedure:
Setup: Charge a reaction vessel with 5-Fluoro-3,4-dihydroquinolin-2(1H)-one and DMF. Cool the solution to 0°C using an ice bath.
Addition: Dissolve NBS in a minimum amount of DMF. Add this solution dropwise to the reaction vessel over 30 minutes. Note: Slow addition prevents over-bromination.
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC or HPLC.
Application Notes and Protocols for the Microwave-Assisted Synthesis of Quinolinone Derivatives
Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis of Quinolone Scaffolds The quinolinone moiety is a privileged heterocyclic scaffold, forming the core of a vast array of pharmacologically activ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis of Quinolone Scaffolds
The quinolinone moiety is a privileged heterocyclic scaffold, forming the core of a vast array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory activities.[1][4] The urgent need for novel drug candidates has placed significant pressure on synthetic chemists to develop rapid, efficient, and environmentally sustainable methods for the construction of these vital molecular frameworks.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern synthetic chemistry, offering a powerful solution to these challenges.[5][6][7] By utilizing microwave irradiation, MAOS provides direct and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, often from hours or days to mere minutes.[8] This rapid and efficient energy transfer not only accelerates reaction rates but also frequently results in higher product yields, improved purity, and enhanced selectivity.[6][7] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often enabling the use of less hazardous solvents or even solvent-free conditions.[5][8]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of quinolinone derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of microwave technology to streamline their synthetic workflows and accelerate the discovery of new therapeutic agents.
Fundamental Principles of Microwave-Assisted Organic Synthesis (MAOS)
Unlike conventional heating methods that rely on conduction and convection to transfer thermal energy, microwave heating is based on the interaction of microwave radiation with polar molecules in the reaction mixture.[5][8] This interaction occurs through two primary mechanisms: dipolar polarization and ionic conduction.[5][7]
Dipolar Polarization: Polar molecules with a permanent dipole moment attempt to align with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the reaction medium.
Ionic Conduction: In the presence of ionic species, the oscillating electric field induces their migration. Collisions between these moving ions result in the generation of heat.
This direct and instantaneous heating at a molecular level is the key to the remarkable rate enhancements observed in microwave-assisted reactions. It allows for precise temperature control and the ability to rapidly reach and maintain high temperatures, often well above the boiling point of the solvent in a sealed vessel, which is a critical factor in driving many organic transformations to completion.[8][9]
Key Synthetic Strategies for Quinolinone Derivatives via MAOS
Several classical methods for quinolinone synthesis have been successfully adapted and significantly improved using microwave irradiation. This section details the mechanisms and provides comparative data for some of the most prominent approaches.
The Gould-Jacobs Reaction: A Versatile Route to 4-Quinolinones
The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline derivatives.[10][11] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[10] While traditionally requiring harsh conditions and long reaction times, microwave irradiation has revolutionized this method.[10][12]
Reaction Mechanism:
The reaction begins with a nucleophilic attack of the aniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[10][11] This intermediate then undergoes a thermally induced 6-electron electrocyclization to form the quinoline ring system.[10]
Caption: Mechanism of the Gould-Jacobs Reaction.
Comparative Data: Conventional vs. Microwave Synthesis
The application of microwave heating dramatically accelerates the Gould-Jacobs reaction, as illustrated in the table below.
The Conrad-Limpach-Knorr Synthesis: Access to 2- and 4-Quinolinones
The Conrad-Limpach-Knorr synthesis provides a versatile approach to either 2- or 4-quinolinones by reacting anilines with β-ketoesters.[14][15] The regioselectivity of the reaction is dependent on the reaction conditions. Microwave irradiation can be employed to drive the reaction towards the desired isomer with significantly reduced reaction times.[16][17]
Reaction Mechanism:
The reaction initiates with the condensation of an aniline and a β-ketoester to form an enamine or a β-anilinoacrylate. Under kinetic control (lower temperatures), cyclization occurs at the ortho-position of the aniline to yield a 4-quinolinone (Conrad-Limpach).[14][18] Under thermodynamic control (higher temperatures), the reaction favors the formation of a β-ketoanilide intermediate, which then cyclizes to afford a 2-quinolinone (Knorr synthesis).[17][19]
Caption: Conrad-Limpach-Knorr Synthesis Pathways.
Palladium-Catalyzed Carbonylative Cyclization
Modern transition-metal-catalyzed methods offer alternative and efficient routes to quinolinones. Palladium-catalyzed carbonylative Sonogashira coupling followed by cyclization is a powerful strategy for the synthesis of 4-quinolones from 2-iodoanilines and terminal alkynes.[20][21] Microwave heating has been shown to dramatically accelerate this process.[20]
Reaction Workflow:
Caption: Workflow for Palladium-Catalyzed 4-Quinolinone Synthesis.
Detailed Experimental Protocols
Safety Precautions:
Microwave-assisted organic synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis.[22][23] Domestic microwave ovens are not suitable and can be extremely dangerous.[22] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted in a well-ventilated fume hood.[22] Be aware that reactions under microwave irradiation can generate significant pressure in sealed vessels.[9] Never exceed the recommended volume, temperature, or pressure limits of the reaction vessel.[22]
Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of 4-Hydroxyquinoline
This protocol is adapted from established microwave-assisted Gould-Jacobs procedures.[10][12]
Materials:
Aniline
Diethyl ethoxymethylenemalonate (DEEM)
Microwave synthesis vials (e.g., 2-5 mL)
Magnetic stir bar
Dedicated microwave synthesizer
Procedure:
To a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[12] The excess DEEM acts as both a reagent and a solvent.
Seal the vial securely with a cap.
Place the vial in the cavity of the microwave synthesizer.
Set the reaction parameters: heat the mixture to 250 °C and hold for 10 minutes.
After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening it in a fume hood.
The precipitated product can be collected by filtration and washed with a small amount of cold acetonitrile.
The resulting solid can be dried under vacuum to yield 4-hydroxyquinoline.
Protocol 2: Microwave-Assisted Synthesis of a 2-Quinolinone Derivative (Knorr Synthesis)
This protocol is a general representation adapted from microwave-assisted Knorr-type syntheses.[17][19]
Materials:
Substituted aniline (1.0 mmol)
Ethyl acetoacetate (1.2 mmol)
Polyphosphoric acid (PPA) or another suitable acid catalyst
Microwave synthesis vial
Magnetic stir bar
Dedicated microwave synthesizer
Procedure:
In a microwave vial, combine the substituted aniline (1.0 mmol) and ethyl acetoacetate (1.2 mmol).
Heat the mixture under microwave irradiation at 100-120 °C for 5-10 minutes to form the β-anilinocrotonate intermediate.
Cool the reaction mixture and add polyphosphoric acid (approximately 5 times the weight of the aniline).
Seal the vial and irradiate the mixture at 140-160 °C for 15-20 minutes.
After cooling, carefully quench the reaction by pouring the mixture into ice water.
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
Collect the solid product by filtration, wash with water, and purify by recrystallization.
Protocol 3: Microwave-Assisted Palladium-Catalyzed Synthesis of a 4-Quinolinone Derivative
This protocol is based on the work of Åkerbladh et al. for the carbonylative Sonogashira/cyclization sequence.[21]
Materials:
2-Iodoaniline (1.0 mmol)
Terminal alkyne (1.2 mmol)
Molybdenum hexacarbonyl [Mo(CO)6] (1.1 mmol)
Palladium catalyst (e.g., Pd(OAc)2, 5 mol%)
Ligand (e.g., Xantphos, 10 mol%)
Base (e.g., DBU, 2.0 mmol)
Solvent (e.g., Toluene, 3 mL)
Microwave synthesis vial
Magnetic stir bar
Dedicated microwave synthesizer
Procedure:
In a microwave vial, combine the 2-iodoaniline, terminal alkyne, molybdenum hexacarbonyl, palladium catalyst, ligand, and base.
Add the solvent and a magnetic stir bar.
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at 120 °C for 20 minutes.
After cooling, the reaction mixture can be diluted with a suitable organic solvent and filtered through a pad of celite to remove the catalyst.
The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography.
Conclusion and Future Perspectives
Microwave-assisted synthesis has unequivocally demonstrated its superiority over conventional heating methods for the synthesis of quinolinone derivatives. The significant reduction in reaction times, coupled with high yields and cleaner reaction profiles, makes it an indispensable tool for modern drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space of quinolinone scaffolds.
Future advancements in this field will likely focus on the development of more sustainable catalytic systems, the expansion of one-pot multicomponent reactions under microwave irradiation, and the integration of microwave synthesis with flow chemistry for scalable production.[24] As the demand for novel therapeutics continues to grow, the synergy between microwave technology and innovative synthetic methodologies will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (URL: [Link])
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (URL: [Link])
Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and sol. (URL: [Link])
Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (URL: [Link])
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (URL: [Link])
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: [Link])
Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - MDPI. (URL: [Link])
QUINOLINE: A DIVERSE THERAPEUTIC AGENT | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])
Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combinatorial Science - ACS Publications. (URL: [Link])
Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization approach | Request PDF - ResearchGate. (URL: [Link])
Practical Route to 2-Quinolinones via a Pd-Catalyzed C–H Bond Activation/C–C Bond Formation/Cyclization Cascade Reaction | Organic Letters - ACS Publications. (URL: [Link])
Before troubleshooting, verify the physicochemical constraints of the compound. Solubility is not merely "dissolving"; it is a thermodynamic competition between the crystal lattice energy and the solvation energy.[2]
Property
Value
Technical Implication
Molecular Weight
244.06 g/mol
Low MW suggests rapid diffusion, but density affects packing.[1][2]
The amide NH and C=O form strong H-bond networks in the crystal lattice, creating a high energy barrier to dissolution.[1][2]
Solubility Class
Class II (Low Solubility)
Likely to suffer from "crash-out" upon aqueous dilution.[1][2]
Troubleshooting Guide (Q&A Format)
Scenario A: "The powder will not dissolve in 100% DMSO to make my stock solution."
Diagnosis: High Crystal Lattice Energy.
The lactam core creates a stable crystal structure that DMSO (a polar aprotic solvent) must penetrate.[2] If the kinetic energy of the system is too low, the solvent cannot overcome the lattice energy.[2]
Corrective Protocol:
Thermodynamic Activation: Heat the DMSO/compound mixture to 40–50°C in a water bath for 10 minutes. This increases the kinetic energy, disrupting the intermolecular hydrogen bonds.[2]
Acoustic Cavitation: Use an ultrasonic bath (sonicator) for 15 minutes.[1][2]
Critical Note: Monitor temperature.[1][2][3][4] Extended sonication generates heat.[1][2] If the temperature exceeds 60°C, the compound may degrade (de-bromination risk).
Vortexing: Vortex immediately after heating while the solution is warm.
Scenario B: "The solution is clear, but precipitates immediately when added to cell culture media (water/buffer)."
Diagnosis: The "Solvent Shift" Crash-Out.
DMSO is miscible with water, but your compound is not.[1][2][3] When you dilute the DMSO stock into water, the DMSO molecules preferentially hydrogen-bond with water molecules, stripping the solvation shell away from the hydrophobic compound. The compound aggregates and precipitates.[2]
Corrective Protocol (The "Intermediate Dilution" Method):
Do not pipette high-concentration DMSO stock directly into static media.
Step 1: Prepare your stock at 1000x the final assay concentration (e.g., 10 mM).
Step 2: Pre-dilute the stock 1:10 into a "transition solvent" or plain media with vigorous vortexing to create a 100x intermediate.[1][2]
Step 3: Add the intermediate to the final volume.
Why this works: It prevents local regions of supersaturation where the compound concentration is high, and solvent capacity is low.[2]
Scenario C: "My stock solution was clear last week, but now it has crystals/cloudiness."
Diagnosis: Hygroscopic Precipitation.[1][2]
DMSO is highly hygroscopic (absorbs water from air).[2] If the tube was opened frequently or stored loosely capped, atmospheric water entered the DMSO.[2] As water content rises, the solubility of lipophilic compounds decreases exponentially.[2]
Corrective Protocol:
Immediate Fix: Warm to 37°C and sonicate. If it clears, use immediately.
Long-term Fix: Use Anhydrous DMSO (packed under nitrogen/argon) for stock preparation.[1][2] Store stocks in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles and moisture entry.
Validated Experimental Protocols
Protocol 1: Determination of Maximum Solubility (Saturation Point)
Use this protocol if you need to define the exact limit for your specific batch.[1][2]
Weigh 5 mg of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one into a clear glass HPLC vial.
Result: An increase in OD600 > 0.05 indicates precipitation (turbidity).[1][2] You must lower your assay concentration.[1][2]
Visualizations
Figure 1: Solubility Troubleshooting Logic Flow
Use this decision tree to resolve issues in real-time.
Caption: Decision matrix for diagnosing and resolving solubility failures with lipophilic dihydroquinolinones.
Figure 2: The "Crash-Out" Mechanism
Understanding why dilution fails is key to preventing it.[1][2]
Caption: The mechanistic pathway of compound precipitation upon aqueous dilution. DMSO prefers water over the lipophilic cargo.[1]
References
Lipinski, C. A., et al. (2012).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 64, 4-17.[1][2]
Balakin, K. V., et al. (2004).[1][2][7] "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 9(1), 22-31.[1][2]
PubChem Compound Summary. (2025). "6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 1404367-69-6)."[1][2] National Center for Biotechnology Information.[1][2]
Way, L. (2009).[1][2] "Overcoming problems of compound storage in DMSO: solvent and process alternatives." Journal of Biomolecular Screening, 14(6), 708-715.[1][2]
Technical Support Center: Quinolinone Bromination Optimization
Topic: Optimizing Reaction Temperature for Regioselective Bromination of Quinolinone Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current) Core Technical Directive: The Kin...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Reaction Temperature for Regioselective Bromination of Quinolinone
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Version: 2.4 (Current)
Core Technical Directive: The Kinetic vs. Thermodynamic Balance
In the bromination of 2-quinolinone (carbostyril), temperature is not merely a rate accelerator; it is the primary switch for regioselectivity. Unlike simple aromatics, the quinolinone scaffold possesses two distinct reactive domains: the electron-rich enamine-like double bond (C3-C4) and the fused benzene ring (C5-C8).
The Mechanism of Temperature Dependence
Kinetic Control (
): Electrophilic Aromatic Substitution (EAS) is favored at the C3 position . The electron density provided by the nitrogen lone pair activates the C3 position (similar to an enamine). At low temperatures, the reaction overcomes the lower activation energy barrier of C3-bromination to form 3-bromo-2-quinolinone .
Thermodynamic/Poly-substitution (
): Higher thermal energy overcomes the activation barrier for the deactivated benzene ring. Once C3 is brominated, the electron-withdrawing effect of the bromine atom deactivates the heterocyclic ring. However, at elevated temperatures (or with excess reagent), bromination proceeds to the C6 position (para to the nitrogen), leading to 3,6-dibromo-2-quinolinone .
Visualization: Reaction Pathway & Temperature Sensitivity
The following diagram illustrates the divergence in product formation based on thermal input.
Figure 1: Thermal divergence in quinolinone bromination. Low temperatures favor the C3-monobromo product, while elevated temperatures drive C6-substitution.
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users synthesizing quinolinone intermediates for brexpiprazole-like scaffolds or other pharmacophores.
Issue 1: "I am seeing a persistent 10-15% impurity of the 3,6-dibromo species."
Q: My target is the 3-bromo mono-product. I ran the reaction at room temperature (
) with 1.1 eq of NBS, but I cannot eliminate the di-bromo impurity.
A: This is a classic symptom of localized "hot spots" or thermal drift. Even at room temperature, the exothermicity of bromination can locally spike the temperature, pushing the reaction past the kinetic barrier for the second bromination.
Corrective Action:
Cryogenic Cooling: Lower the reactor temperature to
to .
Dosing Strategy: Do not add NBS as a solid in one portion. Dissolve NBS in acetonitrile (MeCN) or DMF and add it dropwise over 30-60 minutes. This keeps the instantaneous concentration of the brominating agent low relative to the substrate.[1]
Stoichiometry: Reduce NBS to 0.95 - 1.0 equivalents . It is easier to separate unreacted starting material (via polarity difference) than to separate the di-bromo byproduct (which often co-crystallizes).
Issue 2: "The reaction slurry solidifies and stirring stops."
Q: I am using Acetic Acid (AcOH) as a solvent to promote electrophilic substitution. Upon cooling to
, the mixture becomes a paste.
A: While AcOH is excellent for promoting EAS via protonation, 2-quinolinones have poor solubility in cold AcOH. When the product forms, it often precipitates. If the slurry becomes too thick, mass transfer fails, leading to unreacted pockets and yield loss.
Corrective Action:
Solvent Switch: Switch to Acetonitrile (MeCN) or a mixture of MeCN/AcOH (9:1) . MeCN offers better solubility profiles for NBS and maintains fluidity at lower temperatures.
Dilution: Increase solvent volume from 5V (5 mL/g) to 10V or 15V .
Workup Advantage: In MeCN, the product often precipitates as a pure solid upon adding water, simplifying purification.
Issue 3: "Regioselectivity is scrambling (C3 vs. C6 vs. Benzyl)."
Q: I am using a 4-methyl-2-quinolinone substrate. I see bromination on the methyl group instead of the ring.
A: You have inadvertently triggered a Radical Mechanism (Wohl-Ziegler reaction) rather than Electrophilic Substitution. This is often caused by high temperatures (
) or the presence of light, which initiates radical chains on alkyl side chains.
Corrective Action:
Thermodynamic Lockdown: strictly maintain temperature
.
Radical Scavenging: Ensure the reaction is performed in the dark (wrap flask in foil).
Solvent Polarity: Use polar solvents (AcOH, DMF) which favor ionic mechanisms over radical ones. Avoid non-polar solvents like
or Benzene.
Optimized Experimental Protocol
Objective: Synthesis of 3-bromo-2-quinolinone with <1% di-bromo impurity.
Reagents & Parameters Table
Parameter
Specification
Rationale
Substrate
2-Quinolinone (1.0 eq)
Starting scaffold.
Reagent
N-Bromosuccinimide (NBS) (1.0 eq)
Milder than ; easier stoichiometry control.
Solvent
Acetonitrile (MeCN) (10 Vol)
Polar aprotic; suppresses radical pathways; good solubility.
Temperature
Ramp profile to ensure kinetic selectivity.
Time
2 - 4 Hours
Monitored by HPLC/TLC.
Step-by-Step Workflow
Setup: Charge a reaction vessel with 2-quinolinone (1.0 eq) and Acetonitrile (10 mL per gram of substrate).
Cooling: Equip the vessel with an internal thermometer. Cool the suspension to
using an ice/water bath.
Addition: Add NBS (1.0 eq) portion-wise over 30 minutes.
Critical Check: Ensure internal temperature does not rise above
during addition.
Ramp: Allow the mixture to warm to
naturally over 1 hour.
Monitoring: Sample for HPLC at 2 hours.
Target: >95% Conversion, <2% Di-bromo.
If SM remains: Add 0.05 eq NBS and stir for 1 hour.
Quench & Isolation: Pour the reaction mixture into cold water (20 Vol). The product should precipitate. Filter the solids and wash with water (
Vol) and cold methanol ( Vol) to remove succinimide byproducts.
Drying: Dry under vacuum at
.
Troubleshooting Logic Flowchart
Use this decision tree to diagnose yield or purity issues immediately.
Figure 2: Diagnostic logic for common quinolinone bromination failure modes.
References
BenchChem Technical Support. (2025).[1][2][3] Preventing di-bromination in quinoline synthesis.[2][3] BenchChem.[1][2][3] Link
Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. Link
National Institutes of Health (NIH). (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines.[4] PubMed Central. Link
MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation. Molecules.[1][2][3][5][6][7][8][9][10] Link
American Chemical Society. (2019). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid.[11] J. Chem. Eng. Data. Link
Technical Support Center: Dihydroquinolinone Ring Closure
Introduction Welcome to the Technical Support Center for Dihydroquinolinone Synthesis. Dihydroquinolinones are privileged heterocyclic scaffolds found in numerous natural products and pharmaceuticals. The development of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center for Dihydroquinolinone Synthesis. Dihydroquinolinones are privileged heterocyclic scaffolds found in numerous natural products and pharmaceuticals. The development of efficient and selective methods for their construction is a cornerstone of modern medicinal chemistry. While classical methods exist, the field is rapidly advancing through the use of alternative catalytic systems that offer milder conditions, improved stereocontrol, and novel reactivity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for key alternative catalytic methods. Our goal is to explain the causality behind experimental choices, empowering you to overcome common challenges and accelerate your research.
Part 1: Catalyst Selection & Frequently Asked Questions (FAQs)
Choosing the right catalyst is critical and depends on your substrate, desired stereochemical outcome, and available resources. This section addresses common questions to guide your selection process.
Q1: I need to perform an enantioselective synthesis. Which catalyst classes should I consider first?
A1: For high enantioselectivity, chiral Brønsted acids , particularly Chiral Phosphoric Acids (CPAs) , are a primary choice. They excel in activating substrates for intramolecular aza-Michael additions.[1][2] Another powerful option is N-Heterocyclic Carbene (NHC) organocatalysis , which can facilitate asymmetric [4+2] annulation reactions to build the dihydroquinolinone core with excellent stereocontrol.[3][4][5]
Q2: My starting materials are simple and unactivated. Are there catalysts that can handle this?
A2: Yes. Gold(I) and Palladium(II) catalysts are particularly effective for the intramolecular hydroamination or carboamination of unactivated alkenes and alkynes, providing a direct route to the dihydroquinolinone core.[6] These methods are powerful for forging the key C-N bond. More recently, Photoredox Catalysis has emerged as a strategy that uses light to generate reactive radical intermediates from simple precursors, enabling cyclization under exceptionally mild conditions.[7]
Q3: What are the most common failure modes for organocatalytic methods?
A3: The most common issues are low conversion and poor stereoselectivity. Low conversion can stem from insufficient catalyst acidity/basicity, catalyst degradation, or poor substrate activation. Poor stereoselectivity often arises from a non-optimal reaction temperature, solvent effects that disrupt the catalyst-substrate complex, or a high background (non-catalyzed) reaction rate.[1]
Q4: When should I consider a metal-free approach like photoredox catalysis?
A4: Photoredox catalysis is ideal when you need to perform the reaction under very mild, often room temperature, conditions and want to avoid trace metal contamination in your final product. It is particularly useful for radical-mediated cyclizations that are difficult to achieve with traditional thermal methods.[7][8] However, yields can be sensitive to light intensity, solvent purity (degassing is often required), and the quantum yield of the specific transformation.
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving common experimental issues, organized by problem type.
Logical Workflow for Troubleshooting
Use this general workflow to diagnose and resolve issues systematically.
Caption: A step-by-step workflow for diagnosing and resolving low yields.
Problem 1: Low or No Product Yield
Catalyst Type
Potential Cause
Recommended Solution & Explanation
Chiral Phosphoric Acid (CPA)
Incorrect Acidity (pKa): The Brønsted acidity of the CPA is insufficient to activate the substrate (e.g., protonate an imine) or is too strong, leading to side reactions.
Screen a panel of CPAs with different 3,3'-substituents. Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase acidity, while electron-donating groups (e.g., -OMe) decrease it. This allows you to fine-tune the catalyst's pKa to match the electronic demands of your specific substrate.[9]
Water Contamination: Trace water can hydrolyze intermediates or compete for hydrogen bonding with the catalyst, reducing its effectiveness.
Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). The addition of activated 3Å or 4Å molecular sieves can effectively scavenge trace water.
N-Heterocyclic Carbene (NHC)
Inefficient Carbene Generation: The base used may not be strong enough to deprotonate the triazolium salt precursor, or the precursor itself may be unstable.
Switch to a stronger, non-nucleophilic base (e.g., DBU, LiOt-Bu). Ensure the triazolium precatalyst is pure and dry. In some cases, gentle heating may be required to facilitate carbene formation, but this must be balanced against potential degradation.
Decomposition of Intermediates: Key intermediates like the Breslow intermediate or the α,β-unsaturated acylazolium can be unstable and decompose before cyclization.
Lower the reaction temperature. This can significantly improve the stability of reactive intermediates.[5] Additionally, adding a co-catalyst like LiF can sometimes stabilize intermediates and promote the desired cycloaddition.[3]
Gold(I) / Palladium(II)
Catalyst Deactivation/Poisoning: The active metal center can be poisoned by impurities (e.g., thiols) in the starting materials or coordinate strongly to the product, inhibiting turnover.
Purify starting materials rigorously. If product inhibition is suspected, try running the reaction at a lower concentration. For gold catalysts that require a silver salt co-catalyst (e.g., AgOTf) to abstract a halide, ensure the silver salt is fresh and handled under inert conditions.
Poor Ligand Choice: The electronic or steric properties of the ligand may not be suitable for the specific transformation, leading to low reactivity.
Screen a small library of ligands. For gold-catalyzed hydroaminations, more electron-deficient phosphine ligands can sometimes accelerate the reaction. For palladium catalysis, the choice of ligand (e.g., Buchwald-type biarylphosphines) is critical and highly substrate-dependent.
Photoredox
Low Quantum Yield: The desired reaction pathway may be inefficient, with significant energy loss through non-productive pathways like back electron transfer.
Increase light source intensity or move the reaction closer to the light source. Ensure the chosen photocatalyst's absorption spectrum overlaps well with the emission spectrum of your light source (e.g., blue LEDs for many iridium or organic photocatalysts).[8][10]
Insufficient Degassing: Dissolved oxygen can quench the excited state of the photocatalyst, halting the catalytic cycle.
Thoroughly degas the reaction mixture. Use a freeze-pump-thaw technique (3-4 cycles) or sparge the solvent with argon for at least 30 minutes prior to adding the catalyst and starting the irradiation.
Problem 2: Poor Enantioselectivity or Diastereoselectivity
Catalyst Type
Potential Cause
Recommended Solution & Explanation
Chiral Phosphoric Acid (CPA)
High Background Reaction: The uncatalyzed reaction may be proceeding at a competitive rate, leading to the formation of racemic product.
Lower the reaction temperature. This will slow down the higher-activation-energy uncatalyzed pathway more significantly than the catalyzed pathway, improving the enantiomeric excess (ee). Running the reaction at a lower concentration can also help.
Solvent Interference: The solvent may be interfering with the crucial hydrogen-bonding interactions between the CPA and the substrate that dictate the stereochemical outcome.
Screen a range of non-polar solvents. Toluene, xylenes, or chlorobenzene often provide a less competitive environment for hydrogen bonding compared to more polar or coordinating solvents, leading to a more organized transition state and higher selectivity.
N-Heterocyclic Carbene (NHC)
Flexible Transition State: High temperatures can lead to increased conformational flexibility in the transition state, eroding stereocontrol.
Run the reaction at lower temperatures (e.g., 0 °C, -20 °C). While this may require longer reaction times, the improvement in selectivity is often substantial.
Incorrect Catalyst Sterics: The steric environment of the chiral NHC may not be optimal for shielding one face of the reactive intermediate.
Test different chiral NHC precatalysts. Varying the bulky substituent on the chiral backbone of the catalyst can dramatically influence the stereochemical outcome by creating a more defined chiral pocket.
Part 3: Key Experimental Protocols
These protocols are provided as a starting point. Optimization of temperature, concentration, and reaction time may be necessary for your specific substrate.
This protocol is adapted for the synthesis of 2,3-dihydro-4-quinolones from N-unprotected 2-aminophenyl vinyl ketones.
Caption: Workflow for CPA-catalyzed aza-Michael addition.
Step-by-Step Methodology:
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-aminophenyl vinyl ketone substrate (0.2 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.02 mmol, 10 mol%).
Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.
Add anhydrous toluene (2.0 mL) via syringe.
Stir the reaction mixture at the desired temperature (screening from room temperature down to -20 °C is recommended for optimizing enantioselectivity).
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, concentrate the mixture directly under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-dihydro-4-quinolone.
Determine the enantiomeric excess by chiral HPLC analysis.
This protocol is a general procedure for the synthesis of dihydroquinolinones from carboxylic acids and 2-aminobenzaldehydes.
Step-by-Step Methodology:
To an oven-dried vial, add the chiral triazolium salt precatalyst (0.02 mmol, 20 mol%) and cesium carbonate (Cs₂CO₃, 0.25 mmol, 2.5 equiv).
Seal the vial with a septum cap and purge with argon or nitrogen.
Add anhydrous solvent (e.g., THF, 1.0 mL).
In a separate vial, dissolve the carboxylic acid (0.1 mmol, 1.0 equiv), the 2-aminobenzaldehyde derivative (0.2 mmol, 2.0 equiv), and an activating agent such as 1,1'-carbonyldiimidazole (CDI, 0.12 mmol, 1.2 equiv) in the same anhydrous solvent.
Add the substrate solution to the catalyst mixture via syringe.
Stir the reaction at the optimized temperature (e.g., 4 °C to 23 °C) for 15-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Part 4: Mechanistic Insights
Understanding the catalytic cycle is key to rational troubleshooting.
In the aza-Michael addition, the CPA acts as a bifunctional catalyst. It activates the electrophile (the vinyl ketone) and organizes the nucleophile (the amine) within a chiral environment through a network of hydrogen bonds.
Caption: Catalytic cycle for a CPA-catalyzed aza-Michael addition.
This dual activation brings the reacting partners into close proximity in a specific orientation, allowing the cyclization to proceed through a low-energy, highly organized transition state, which is the origin of the high enantioselectivity.[9][11]
In the [4+2] annulation, the NHC acts as a nucleophilic catalyst, performing an "umpolung" or polarity reversal on an aldehyde substrate to generate a reactive enolate equivalent (the Breslow intermediate), which then acts as the nucleophile.
Caption: General catalytic cycle for an oxidative NHC-catalyzed annulation.
This powerful strategy allows for the construction of complex heterocyclic rings from simple starting materials under mild conditions.[5][12] The chiral environment of the NHC catalyst directs the approach of the electrophile, leading to high stereoselectivity.
References
Title: Cooperative catalysis of carbenes and Lewis acids for the highly enantioselective synthesis of dihydroquinolones via in situ generation of aza-ortho-quinone methide and enolate intermediates
Source: Organic Chemistry Frontiers, RSC Publishing
URL: [Link]
Title: N-Heterocyclic Carbene-Catalyzed Enantioselective Annulations: A Dual Activation Strategy for a Formal [4+2] Addition for Dihydrocoumarins
Source: PMC, NIH
URL: [Link]
Title: Recent Progress in Asymmetric Michael Additions Catalyzed by Chiral Phosphoric Acids
Source: Wiley Online Library
URL: [Link]
Title: Recent advances in asymmetric reactions catalyzed by chiral phosphoric acids
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides
Source: MDPI
URL: [Link]
Title: N-Heterocyclic Carbene-Catalyzed (3 + 3) Annulation for the Diastereo- and Atroposelective Synthesis of N–N Axially Chiral Quino(xa)linones
Source: ACS Publications
URL: [Link]
Title: Enantioselective Annulations for Dihydroquinolones by in Situ Generation of Azolium Enolates
Source: Journal of the American Chemical Society, ACS Publications
URL: [Link]
Title: N-Heterocyclic carbene-catalyzed enantioselective annulations: a dual activation strategy for a formal [4+2] addition for dihydrocoumarins
Source: PubMed
URL: [Link]
Title: Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds
Source: PMC, NIH
URL: [Link]
Title: Insights into the mechanism and stereoselectivity of chiral phosphoric acid‑catalyzed asymmetric Pictet–Spengler cyclization
Source: ResearchGate
URL: [Link]
Title: Catalytic Asymmetric Reactions by Metal and Chiral Phosphoric Acid Sequential Catalysis
Source: The Journal of Organic Chemistry, ACS Publications
URL: [Link]
Title: Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases
Source: MDPI
URL: [Link]
Technical Support Center: Synthesis of 5-fluoro-dihydroquinolinone
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-fluoro-dihydroquinolinone. This guide is designed for researchers, medicinal chemists, and process developm...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-fluoro-dihydroquinolinone. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to help you minimize side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of 5-fluoro-dihydroquinolinone and its analogs.
Q1: What are the primary synthetic strategies for constructing the 5-fluoro-dihydroquinolinone core?
A1: Two predominant strategies are employed for this synthesis:
Palladium-Catalyzed Intramolecular Amination: This is a powerful and versatile method, often referred to as an intramolecular Buchwald-Hartwig amination.[1] It typically involves the cyclization of an N-aryl-α,β-unsaturated amide or a related precursor bearing a halide or triflate. The choice of palladium catalyst, ligand, and base is critical for success.[2][3]
Intramolecular Friedel-Crafts Acylation: This classic approach involves the cyclization of a precursor like N-(fluorophenyl)propionamide, often using a strong Lewis acid such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA).[4][5] This method relies on electrophilic aromatic substitution to form the new carbon-carbon bond that closes the ring.
Q2: In my palladium-catalyzed reaction, I'm observing significant formation of a defluorinated or hydrodehalogenated byproduct. What is the cause and how can it be mitigated?
A2: This is a common side reaction in palladium-catalyzed cross-coupling. The primary cause is often a competing reaction pathway where the aryl halide complex undergoes hydrogenolysis instead of the desired C-N bond formation. Another possibility is β-hydride elimination from the palladium-amide intermediate, which can lead to the formation of a hydrodehalogenated arene and an imine product.[1]
Mitigation Strategies:
Ligand Selection: The choice of phosphine ligand is paramount. Sterically bulky, electron-rich biaryl phosphine ligands are known to promote the desired reductive elimination step over side reactions.[3][6]
Base Selection: The nature and strength of the base can influence the reaction outcome. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Screening weaker bases like K₂CO₃ or Cs₂CO₃ may be beneficial.
Reaction Conditions: Ensure strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen). Trace water or protic impurities can serve as a proton source for the hydrodehalogenation pathway.
Q3: My intramolecular Friedel-Crafts cyclization is giving a low yield and a complex mixture of products. What are the most critical parameters to investigate?
A3: Friedel-Crafts reactions are highly sensitive to several factors.
Lewis Acid Stoichiometry: Unlike a truly catalytic reaction, the Lewis acid (e.g., AlCl₃) is often required in stoichiometric or even excess amounts. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst, effectively sequestering it.[4] Ensure you are using a sufficient amount.
Reaction Temperature: Temperature control is crucial. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of tar-like byproducts.[7] Start at a low temperature (e.g., 0 °C) during the addition of the Lewis acid and then carefully raise it to the optimal temperature for cyclization.
Substrate Purity: The starting N-(fluorophenyl)propionamide derivative must be pure and anhydrous. The presence of moisture will quench the Lewis acid catalyst.
Q4: How does the fluorine substituent at the 5-position influence the reaction?
A4: The fluorine atom has a dual electronic effect. It is inductively electron-withdrawing but has a resonance-donating effect. As a substituent on the aromatic ring, it acts as an ortho, para-director for electrophilic substitution.[7] In the context of an intramolecular Friedel-Crafts reaction, this directing effect facilitates the desired cyclization. However, its strong electron-withdrawing nature can deactivate the aromatic ring, making the reaction more sluggish compared to an unsubstituted analog and potentially requiring harsher conditions.[8]
Q5: Purification of the final product is proving difficult due to a persistent impurity with a similar polarity. What could it be?
A5: A common and challenging impurity is the corresponding 5-fluoro-quinolinone , the over-oxidized analog of your target molecule. This can form if the reaction is exposed to air, especially at elevated temperatures, or if certain reagents promote dehydrogenation. These two compounds often have very similar polarities, making separation by standard column chromatography difficult.
Purification Tips:
Consider using high-performance liquid chromatography (HPLC) for challenging separations.[9]
Recrystallization from various solvent systems can be an effective method to isolate the more crystalline dihydroquinolinone from the quinolinone impurity.
Troubleshooting Guide: Common Problems & Solutions
This guide provides a systematic approach to resolving common issues in 5-fluoro-dihydroquinolinone synthesis.
Problem 1: Low or No Product Formation
Possible Cause
Suggested Solution & Scientific Rationale
Catalyst Inactivity (Pd-Catalyzed)
Solution: Use a pre-catalyst or ensure in-situ activation is effective. Use fresh, high-purity ligands and palladium sources. Rationale: The active catalyst is a Pd(0) species. Incomplete reduction of a Pd(II) precatalyst or oxidation of the active catalyst by air will halt the catalytic cycle.[1]
Incorrect Lewis Acid (Friedel-Crafts)
Solution: Switch to a stronger or weaker Lewis acid (e.g., AlCl₃, FeCl₃, PPA, Eaton's reagent). Rationale: The reactivity of the aromatic ring dictates the required strength of the Lewis acid. A highly deactivated ring requires a stronger acid to generate the acylium ion electrophile.[4]
Insufficient Reaction Temperature
Solution: Incrementally increase the reaction temperature while monitoring by TLC or LC-MS. Rationale: Many cyclization reactions have a significant activation energy barrier. Insufficient thermal energy will result in a stalled reaction.[10]
Poor Quality Reagents/Solvents
Solution: Use anhydrous solvents and high-purity, dry reagents. Rationale: Water can hydrolyze acyl chlorides, quench Lewis acids, and provide a proton source for side reactions in Pd-catalyzed processes.[11][12]
Problem 2: Significant Side Product Formation
This issue requires careful analysis to identify the byproduct and trace its origin.
Reaction Type: Primarily Palladium-Catalyzed.
Probable Cause: This arises from the reaction of the arylpalladium intermediate with hydroxide ions, which can be present if using aqueous bases or if water is a contaminant.[11][13]
Suggested Solution:
Use Anhydrous Conditions: Employ rigorously dried solvents and reagents.
Ligand Choice: Certain ligands, such as KPhos, have been specifically designed to suppress the formation of aryl alcohol side products in reactions involving aqueous media or hydroxide bases.[11][13]
Base Selection: Switch to a non-hydroxide base like Cs₂CO₃ or K₃PO₄.
Reaction Type: Primarily Palladium-Catalyzed.
Probable Cause: This can occur if the rate of intermolecular coupling competes with the desired intramolecular cyclization. This is more likely at high concentrations.
Suggested Solution:
High Dilution: Run the reaction at a lower concentration (e.g., <0.1 M) to favor the intramolecular pathway.
Slow Addition: If using an intermolecular precursor, adding one of the components slowly via syringe pump can maintain a low instantaneous concentration, favoring the desired reaction.
The following diagram illustrates the desired catalytic cycle for C-N bond formation and the off-cycle pathways that lead to common byproducts like hydroxylation and hydrodehalogenation.
Technical Support Center: Flash Chromatography for Quinolinone Purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific chromatographic challenges associated with quinolinones.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific chromatographic challenges associated with quinolinones. Quinolinones (including 2-quinolinones and 4-quinolinones) are privileged heterocyclic scaffolds frequently utilized in drug discovery, particularly as inhibitors for key receptor tyrosine kinases (RTKs)[1].
Despite their utility, purifying these compounds via flash chromatography is notoriously difficult. Their inherent polarity, strong hydrogen-bonding capabilities, and propensity for lactam-lactim tautomerism often lead to poor recovery, peak tailing, and split fractions. This guide provides field-proven methodologies, solvent selection matrices, and troubleshooting protocols to ensure high-recovery, high-purity isolations.
The Chemical Causality of Quinolinone Chromatography
To successfully purify quinolinones, you must first understand their physical chemistry and how it dictates their behavior on a stationary phase. The core chromatographic issues stem from two phenomena:
Tautomerization Dynamics: Quinolinones exist in a dynamic equilibrium between the keto (lactam) and enol (lactim) forms. During separation, slow equilibrium dynamics between these interconvertible forms can cause a single compound to elute as broad, tailing, or even split peaks[2].
Secondary Silanol Interactions: On normal phase silica (SiO₂), the terminal silanol groups are highly acidic. The basic nitrogen or the oxygen of the quinolinone ring interacts strongly with these active sites. Because not all molecules travel through the column at the same speed due to these secondary interactions, the elution profile is dragged into a long tail[3][4].
Workflow for managing quinolinone tautomerism and phase selection in flash chromatography.
Solvent System Selection Guide
Choosing the right solvent system requires balancing elution strength with the need to suppress secondary interactions. Below is a validated data summary for optimal solvent systems based on the specific nature of your quinolinone derivative.
Stationary Phase
Primary Solvent System
Recommended Modifier/Additive
Target Quinolinone Profile
Causality / Mechanism of Action
Normal Phase (Silica)
Hexane / Ethyl Acetate (EtOAc)
0.1% - 0.5% Acetic Acid (AcOH)
Acidic or neutral quinolinones; routine separations.
AcOH protonates residual silanols, masking active sites and sharpening peaks[3][5].
Normal Phase (Silica)
Dichloromethane (DCM) / Methanol (MeOH)
0.1% Triethylamine (Et₃N) or 1% NH₃ in MeOH
Basic quinolinones (e.g., amino-substituted).
Et₃N competes for acidic silanol binding sites, preventing the basic analyte from sticking[5].
Reverse Phase (C18)
Water / Acetonitrile (MeCN)
0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Highly polar, tautomeric, or zwitterionic quinolinones.
Lowers mobile phase pH to lock the analyte in a single protonation state, preventing tautomeric peak broadening[2][4].
Standard Operating Procedure (SOP): Quinolinone Purification
This self-validating protocol ensures that potential failure points (solubility, tailing, overloading) are addressed proactively before you commit your entire crude mixture to the column.
Step 1: Method Translation & TLC Optimization
Initial Screening: Perform Thin Layer Chromatography (TLC) using your intended solvent system. Aim for an retention factor (
) between 0.1 and 0.3 for the target quinolinone. This ensures adequate column volumes (CV) for separation during isocratic or shallow gradient elution[6].
Modifier Validation: If the spot streaks on the TLC plate, add 0.5% Et₃N (for basic derivatives) or 0.5% AcOH (for acidic derivatives) to the TLC chamber and re-evaluate[5]. The streak should resolve into a tight, symmetrical spot.
Step 2: Sample Loading (The "Dry Load" Method)
Causality: Quinolinones frequently exhibit poor solubility in non-polar starting mobile phases (e.g., 90% Hexane). Attempting a liquid load often causes the analyte to precipitate at the column head, creating a physical void that leads to peak splitting and poor resolution[7].
Dissolution: Dissolve the crude quinolinone mixture in a minimum volume of a strong, volatile solvent (e.g., THF, Acetone, or DCM)[7].
Silica Addition: Add dry, loose silica gel to the solution. Validation Check: Ensure the ratio of sample-to-silica is between 1:20 and 1:40 by weight to prevent overloading the dry-load cartridge[6].
Evaporation: Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing, clump-free powder is obtained.
Packing: Load this dry powder evenly onto the top of the pre-equilibrated flash column or into a dedicated dry-load cartridge.
Step 3: Elution & Fraction Collection
Equilibration Wash: Begin elution with 1–2 CV of the non-polar starting condition to wash away highly non-polar impurities before the quinolinone begins to move[6].
Gradient Elution: Apply a shallow gradient (e.g., 0% to 40% EtOAc in Hexane over 10 CV)[8]. Avoid increasing polarity too rapidly, as the exothermic heat of adsorption can cause the silica bed to crack[7].
Detection: Monitor via UV detection. Quinolinones are highly UV-active; 254 nm or 280 nm are typically optimal wavelengths.
Troubleshooting Clinic
Decision tree for diagnosing and resolving peak tailing and splitting during purification.
Q: My quinolinone peak is exhibiting severe tailing. How do I fix this?A: Peak tailing in quinolinones is primarily caused by secondary interactions with ionized silanols on the silica column or ionization state mismatches[4].
Resolution: If using Normal Phase, add 0.1% to 0.5% Acetic Acid or Triethylamine to your mobile phase. This masks the silanol groups. If the tailing persists, the issue may be tautomerization dynamics. Switch to a Reverse Phase (C18) column and use a buffered mobile phase (e.g., 0.1% TFA in Water/MeCN) to lock the pH well below the analyte's pKa[3][4].
Q: I am seeing peak splitting (a "double peak" for a single compound). Is my product degrading?A: Not necessarily. If all peaks in the chromatogram are splitting, it indicates a physical deformation in the column, such as a blocked inlet frit or a void at the column head[3]. However, if only the quinolinone peak is splitting, you are likely observing slow interconversion of the lactam and lactim tautomers on the column[2].
Resolution: To fix a physical void, reverse flush the column or replace the frit[3]. To fix tautomeric splitting, adjust the mobile phase pH to heavily favor one specific tautomer, forcing the equilibrium to one side[2].
Q: My recovery is extremely low, and the product seems stuck on the baseline.A: Quinolinones can irreversibly adsorb to bare silica if they possess multiple hydrogen-bond donors/acceptors.
Resolution: Switch to a more polar solvent system like DCM/MeOH. If the compound is a stubborn amine-derivative, use 10% Ammonia in Methanol as the polar modifier to force the compound off the baseline[5][9].
Frequently Asked Questions (FAQs)
Q: Can I use UV-directed fraction collection safely with quinolinones?A: Yes. Quinolinones have strong chromophores. However, if you are using modifiers like Acetone or Ethyl Acetate, be aware of their UV cutoffs (Acetone absorbs strongly at 254 nm). If using EtOAc, monitor at a higher wavelength (e.g., 280 nm) to avoid baseline drift and false fraction triggering.
Q: How do I scale up from a 4g to a 40g column for gram-scale synthesis?A: Maintain the same column length-to-diameter ratio and scale the flow rate proportionally to the cross-sectional area of the column. Ensure your sample load does not exceed the linear capacity of the stationary phase; overloading causes partial saturation of the stationary phase, leading to front-end elution followed by a long tail[2].
References
[9] Solvent Systems for Flash Column Chromatography - Chemistry - University of Rochester. rochester.edu. 9[7] Flash Chromatography | OpenOChem Learn. openochem.org. 7[6] General methods for flash chromatography using disposable columns - PMC. nih.gov. 6[5] SOP: FLASH CHROMATOGRAPHY - UCT Science. uct.ac.za. 5[1] Technical Support Center: Optimizing Quinolinone Synthesis - Benchchem. benchchem.com. 1[2] Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. alwsci.com. 2[8] Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound. nih.gov. 8[3] An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. acdlabs.com. 3[4] What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. chromtech.com. 4
High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Analysis of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one
As the pharmaceutical industry increasingly relies on halogenated building blocks to improve the lipophilicity and metabolic stability of drug candidates, the analytical demand for rapid, unambiguous structural elucidati...
Author: BenchChem Technical Support Team. Date: March 2026
As the pharmaceutical industry increasingly relies on halogenated building blocks to improve the lipophilicity and metabolic stability of drug candidates, the analytical demand for rapid, unambiguous structural elucidation has surged. 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1404367-69-6) is a prime example of a high-value synthetic intermediate. Its unique substitution pattern—a lactam core fused to a di-halogenated aromatic ring—presents a specific analytical challenge: resolving complex heteronuclear
F-H spin systems and confirming regiochemistry.
This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the analysis of this compound. By examining the causality behind spectral resolution and detailing self-validating experimental protocols, this guide equips researchers with the data necessary to optimize their analytical workflows.
The Analytical Challenge: Spin System Causality
To understand the performance differences between NMR platforms, we must first deconstruct the molecule's spin system. The presence of fluorine at C5 and bromine at C6 fundamentally alters the magnetic environment of the dihydroquinolinone core .
Aromatic Region Overlap: The fluorine atom at C5 exhibits a strong meta-coupling to the proton at C7 (
Hz). Simultaneously, H7 is ortho-coupled to H8 ( Hz). Consequently, H7 resonates as a doublet of doublets (dd). If the spectrometer lacks sufficient chemical shift dispersion, these scalar couplings (which remain constant in Hz) will overlap, creating second-order roofing effects that mask the true structure.
Regiochemical Ambiguity: During synthesis, confirming that the fluorine is strictly at the C5 position (and not C8) is critical. Because
-coupling alone cannot always rule out isomeric mixtures, through-space dipole-dipole interactions must be measured. The C4 aliphatic protons are spatially proximate to the C5 fluorine (~2.8 Å), making them an ideal target for Heteronuclear Overhauser Effect Spectroscopy (HOESY) .
Performance Comparison: 600 MHz vs. 80 MHz NMR
While high-field NMR remains the gold standard for full structural elucidation, benchtop NMR has revolutionized at-line reaction monitoring . The table below summarizes the quantitative and qualitative performance of both systems when analyzing 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one.
Analytical Parameter
High-Field NMR (600 MHz)
Benchtop NMR (80 MHz)
Magnetic Field Strength
14.1 Tesla (Superconducting)
1.88 Tesla (Permanent Magnet)
Chemical Shift Dispersion
600 Hz/ppm
80 Hz/ppm
H7 Multiplet Clarity
Distinct first-order
Second-order multiplet (heavy overlap)
F-H HOESY Capability
Routine (< 30 minutes)
Impractical (Requires excessive scans)
Reaction Monitoring
Offline (Requires sample transport)
In-line / At-line (Continuous flow)
Limit of Detection (LOD)
< 1 mg / mL
> 15 mg / mL
Capital & Operating Cost
High (Requires liquid He/N)
Low (Cryogen-free, standard outlet)
Causality of Dispersion: Benchtop systems boast impressive line widths (< 0.5 Hz), but their low dispersion (80 Hz/ppm) means that a 8.6 Hz
-coupling occupies over 0.1 ppm of the spectrum. In contrast, at 600 MHz, the same 8.6 Hz coupling occupies only 0.014 ppm, cleanly separating the H7 and H8 signals.
Self-Validating Experimental Protocols
To ensure scientific integrity, any structural validation must be a self-validating system. The following protocols detail how to acquire and verify the data on both platforms.
F-H HOESY experiment to definitively prove the C5 position of the fluorine atom by observing its spatial proximity to the C4 methylene group .
Sample Preparation: Dissolve 10 mg of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one in 0.6 mL of DMSO-
. Transfer to a standard 5 mm NMR tube.
Control
F Acquisition: Acquire a standard 1D F spectrum (16 scans, 2 s relaxation delay). Validation Check: Identify the exact resonance frequency of the C5 fluorine (typically around -115.0 ppm). This exact frequency is required for the next step.
1D
F-H HOESY Acquisition:
Set the
F irradiation frequency to the value determined in Step 2.
Apply a selective 180° inversion pulse to the
F channel.
Set the NOE mixing time (
) to 350 ms (optimized for small molecule tumbling rates in DMSO).
Acquire the
H Free Induction Decay (FID) for 256 scans.
Data Interpretation: The resulting spectrum will suppress all standard
H signals and only display protons spatially close to F5. A strong positive NOE enhancement will appear at ~2.85 ppm (the C4-H protons), unambiguously confirming the 5-fluoro regiochemistry.
Benchtop NMR is optimal for tracking the conversion of the unhalogenated precursor to the brominated product in real-time .
Sample Preparation: Extract 0.5 mL of the crude reaction mixture directly from the reactor. (Benchtop systems can utilize non-deuterated solvents if solvent suppression sequences are applied, but for direct comparison, assume high concentration in DMSO).
F NMR Acquisition: Acquire a 1D F spectrum at 75 MHz (the F frequency on an 80 MHz console). Use 64 scans and a 3 s relaxation delay.
Kinetic Tracking: Monitor the disappearance of the precursor fluorine signal and the emergence of the product signal at -115.0 ppm. The large chemical shift range of
F (> 200 ppm) makes it immune to the dispersion limitations that plague the H channel on benchtop systems.
Workflow Visualization
The decision to use Benchtop vs. High-Field NMR should be dictated by the specific analytical question. The following logic tree illustrates the optimal workflow for analyzing fluorinated dihydroquinolinones.
NMR workflow for structural validation of fluorinated dihydroquinolinones.
Conclusion
For the routine tracking of reaction kinetics and yield optimization of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one, Benchtop NMR provides an unparalleled, cost-effective solution, particularly when leveraging the
F channel to bypass proton overlap. However, when definitive proof of regiochemistry is required—such as verifying the C5 position of the fluorine atom against potential isomers—the chemical shift dispersion and advanced 2D/1D HOESY capabilities of High-Field NMR are irreplaceable. A synergistic approach utilizing both platforms ensures both manufacturing efficiency and rigorous scientific integrity.
References
New synthetic methodology for construction of the 3,4-dihydroquinolin-2-one skeleton
Source: Turkish Journal of Chemistry (TÜBİTAK Academic Journals)
URL:[Link]
Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY
Source: SciSpace / Magnetic Resonance in Chemistry
URL:[Link]
Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl...
Source: ACS Publications (Journal of Organic Chemistry)
URL:[Link]
Benchtop NMR in Biomedicine: An Updated Literature Overview
Source: PMC (National Institutes of Health)
URL:[Link]
Comparative
HPLC purity analysis method for dihydroquinolinone derivatives
An Expert's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Dihydroquinolinone Derivatives Authored by a Senior Application Scientist For researchers, scientists, and professionals in drug d...
Author: BenchChem Technical Support Team. Date: March 2026
An Expert's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Dihydroquinolinone Derivatives
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of ensuring safety and efficacy. Dihydroquinolinone derivatives, a scaffold of significant interest in medicinal chemistry, require robust and reliable analytical methods to detect and quantify process-related impurities and degradation products. This guide provides an in-depth comparison of HPLC-based methods for the purity analysis of this important class of compounds. We will delve into the rationale behind method selection, present detailed protocols, and compare the performance of various approaches, grounded in experimental data and established analytical principles.
The Analytical Imperative: Why HPLC is the Gold Standard
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of pharmaceutical compounds.[1] Its widespread adoption is due to its high resolution, sensitivity, and quantitative accuracy, making it an indispensable tool for separating, identifying, and quantifying components in a mixture.[1][2] For dihydroquinolinone derivatives, which can have closely related impurities with similar structural backbones, the high resolving power of HPLC is critical.
The core principle of HPLC involves the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[2] By carefully selecting these phases and other operating parameters, we can achieve fine-tuned separations that are essential for a stability-indicating assay—a method that can distinguish the API from its degradation products.[3][4]
Method Comparison: Selecting the Right Tool for the Job
The choice of an HPLC method depends on the specific analytical challenge: the physicochemical properties of the analyte, the nature of potential impurities (isomers, precursors, degradants), and the required sensitivity. Below, we compare the most common and effective HPLC strategies for dihydroquinolinone derivatives.
The Workhorse: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase chromatography is the most widely employed mode for its versatility and applicability to a broad range of non-polar to moderately polar compounds, which encompasses most dihydroquinolinone derivatives.[1]
Causality of Separation: In RP-HPLC, the stationary phase (e.g., C18-bonded silica) is non-polar, while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[1] Dihydroquinolinone derivatives and their impurities are separated based on their relative hydrophobicity. More hydrophobic molecules interact more strongly with the C18 stationary phase and thus elute later. The addition of an acid modifier (e.g., formic acid, orthophosphoric acid) to the mobile phase is common practice to control the ionization state of the analytes, ensuring sharp, symmetrical peaks.[1][5]
The Specialty Tool: Chiral HPLC
Many dihydroquinolinone derivatives possess stereogenic centers, resulting in enantiomers. Since enantiomers can have vastly different pharmacological and toxicological profiles, regulatory agencies strongly favor the development of single-enantiomer drugs.[6] This makes chiral separation a critical aspect of purity analysis.
Causality of Separation: Chiral HPLC utilizes a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers.[7] The difference in the stability of these complexes leads to differential retention times, allowing for their separation.[7] This cannot be achieved on a standard achiral column like a C18. The "three-point interaction" model is a fundamental concept explaining that a stable diastereomeric complex requires at least three points of interaction between the analyte and the chiral selector.[7]
The High-Throughput Powerhouse: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement over traditional HPLC, utilizing columns packed with smaller particles (<2 µm). This results in dramatically improved resolution, speed, and sensitivity.[8]
Causality of Performance: The smaller particle size provides a greater surface area, leading to more efficient mass transfer of the analyte between the stationary and mobile phases. This translates to sharper, narrower peaks and better resolution. To be effective, UPLC systems must operate at much higher pressures to force the mobile phase through the densely packed column.[9] When coupled with mass spectrometry (UPLC-MS), this technique becomes a powerful tool for not only quantifying impurities but also identifying them based on their mass-to-charge ratio.[10][11]
Comparative Performance Data
The following table summarizes typical performance characteristics for these methods, compiled from various studies on quinolinone and related heterocyclic compounds.
Parameter
Reversed-Phase HPLC (UV Detection)
Chiral HPLC (UV Detection)
UPLC-MS/MS
Principle
Separation based on hydrophobicity.
Separation of enantiomers via transient diastereomeric interactions.[7][12]
Separation based on hydrophobicity with high efficiency.[8]
Essential for chiral drugs; provides critical regulatory data.
Fast, superior resolution, high sensitivity, provides structural information (MS).
Limitations
Lower resolution than UPLC, may not separate all critical pairs.
Column can be expensive and less robust; method development can be complex.
Higher initial equipment cost; requires more specialized expertise.
Experimental Protocols: A Step-by-Step Guide
A robust analytical method must be built on a well-defined and validated protocol. Here, we provide a detailed methodology for a stability-indicating RP-HPLC method, a common requirement in pharmaceutical development.[3][19]
Detection: UV at 254 nm (or the λmax of the specific derivative)[1]
Injection Volume: 10 µL
Sample Preparation: 1 mg/mL in Methanol or a suitable solvent mixture.
Workflow for Method Implementation and Validation
The following workflow ensures the developed method is fit for its intended purpose, a core tenet of analytical science.
Caption: Workflow for developing and validating a stability-indicating HPLC method.
Step-by-Step Methodology
System Preparation: Set up the HPLC system with the specified column and mobile phases. Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes at 1.0 mL/min until a stable baseline is achieved.[1]
Sample Preparation: Accurately weigh and dissolve the dihydroquinolinone derivative standard and test samples in the diluent (e.g., Methanol) to a final concentration of 1.0 mg/mL. Filter the solutions through a 0.45 µm syringe filter to remove particulates.
Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include injections of a blank (diluent), a standard solution (at least six replicate injections for system suitability), and the test samples.
System Suitability Test (SST): Before analyzing samples, verify the system's performance. The SST parameters, based on replicate injections of the standard, must meet pre-defined criteria (e.g., %RSD of peak area < 2.0%, tailing factor < 1.5, theoretical plates > 2000). This is a self-validating check to ensure the system is operating correctly on the day of analysis.[2]
Analysis: Inject the samples and run the gradient program.
Data Processing: Integrate the chromatograms. Identify the main peak corresponding to the dihydroquinolinone derivative. All other peaks are considered impurities. Calculate the purity by area percent normalization:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Logical Framework for Method Selection
Choosing the right analytical approach is a process of balancing technical requirements with practical constraints. The following decision tree illustrates the logical pathway for selecting an appropriate HPLC method for a dihydroquinolinone derivative.
Caption: Decision tree for selecting an HPLC purity analysis method.
Conclusion
The purity analysis of dihydroquinolinone derivatives is a critical function in pharmaceutical development that relies heavily on the precision and resolving power of HPLC. While reversed-phase HPLC remains the robust workhorse for routine analysis, a comprehensive analytical strategy must consider the potential for stereoisomers and the need for high-sensitivity methods like UPLC-MS for impurity identification. By understanding the chemical principles behind each technique and following a systematic, validation-driven workflow, researchers can develop reliable, accurate, and trustworthy methods that ensure the quality and safety of these promising therapeutic agents.
References
Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC. (2023). Oriental Journal of Chemistry. Retrieved March 7, 2024, from [Link]
Chromatography Method Development For Impurity Analysis And Degradation. (2024). IJCRT.org. Retrieved March 7, 2024, from [Link]
UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). (2023). MDPI. Retrieved March 7, 2024, from [Link]
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharmaceutical Outsourcing. Retrieved March 7, 2024, from [Link]
HPLC METHOD DEVELOPMENT AND VALIDATION. (2023). World Journal of Pharmaceutical and Medical Research. Retrieved March 7, 2024, from [Link]
Chiral Mobile-Phase Additives in HPLC Enantioseparations. (n.d.). Springer Nature Experiments. Retrieved March 7, 2024, from [Link]
A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. (2024). Unich. Retrieved March 7, 2024, from [Link]
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). Nature. Retrieved March 7, 2024, from [Link]
Development and Validation of Stability-Indicating RP-HPLC and UV Spectrophotometric Methods for Quantitative Determination of Hydroquinone in Pharmaceutical Formulations. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]
(PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). ResearchGate. Retrieved March 7, 2024, from [Link]
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved March 7, 2024, from [Link]
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (2023). SIELC Technologies. Retrieved March 7, 2024, from [Link]
Stability Indicating HPLC Method Development: A Review. (2025). IRJPMS. Retrieved March 7, 2024, from [Link]
Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]
Ultra-High-Performance Liquid Chromatography with Photodiode Array and High-Resolution Time-of-Flight Mass Spectrometry Detector. (2023). IMR Press. Retrieved March 7, 2024, from [Link]
RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2009). ResearchGate. Retrieved March 7, 2024, from [Link]
UPLC–MS-MS Determination of Dihydrocodeine in Human Plasma and Its Application to a Pharmacokinetic Study. (n.d.). PubMed Central. Retrieved March 7, 2024, from [Link]
A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction. (2022). MDPI. Retrieved March 7, 2024, from [Link]
Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater. (n.d.). OAE Publishing Inc. Retrieved March 7, 2024, from [Link]
UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. (2022). Journal of Applied Pharmaceutical Science. Retrieved March 7, 2024, from [Link]
Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. (2013). SciSpace. Retrieved March 7, 2024, from [Link]
IR spectroscopy peaks for 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one
Technical Guide: IR Spectroscopy Characterization of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one Executive Summary & Application Context 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1404367-69-6) is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: IR Spectroscopy Characterization of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one
Executive Summary & Application Context
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1404367-69-6) is a critical heterocyclic intermediate, most notably serving as the structural scaffold for Trametinib (Mekinist) , a MEK1/2 inhibitor used in melanoma treatment.
In process chemistry, the "performance" of this intermediate is defined by its spectral purity —specifically, the ability to distinguish it from two persistent impurities:
The Des-fluoro Impurity: 6-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 3279-90-1).[1]
The Aromatized By-product: 6-Bromo-5-fluoroquinolin-2(1H)-one (Oxidation product).
This guide provides a comparative IR spectroscopic analysis to validate the identity of the 5-fluoro-6-bromo substitution pattern and the saturation of the lactam ring.
Spectral Analysis: The "Fingerprint" of Efficiency
The infrared spectrum of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one is dominated by the cis-amide lactam functionality and the halogenated aromatic ring.
C3/C4 Methylene (). Critical for confirming the dihydro state. Absence indicates oxidation to quinolinone.
C=O Stretch
1665 – 1685
Very Strong
Amide I (Lactam). High intensity due to conjugation with the aromatic ring. The 5-F atom inductively raises this frequency slightly vs. the non-fluorinated analogue.
Aromatic C=C
1580 – 1600
Medium
Ring Breathing. Characteristic of the benzene ring fusion.
C-F Stretch
1230 – 1260
Strong
Aryl Fluoride. The primary differentiator from the des-fluoro impurity.
C-Br Stretch
550 – 650
Medium
Aryl Bromide. Low-frequency fingerprint band.
Expert Insight: The C=O band (Amide I) is the most robust quantitation peak. However, for identification, the C-F stretch region (1230–1260 cm
) is the " go/no-go " signal. If this band is absent, you have isolated the 6-bromo impurity (CAS 3279-90-1).
Comparative Performance: Target vs. Alternatives
In drug development, "alternatives" often refer to the impurities that mimic the target. The table below outlines how IR spectroscopy differentiates the target from its closest structural analogues.
Table 1: Structural Discrimination Matrix
Feature
Target Molecule (6-Br-5-F-dihydro...)
Alternative A: Des-fluoro Impurity (6-Br-dihydro...)
Alternative B: Aromatized Impurity (Quinolin-2-one)
C-F Stretch
Present (~1245 cm)
Absent
Present
C3/C4 C-H
Present (~2940 cm)
Present
Absent (Only C-H >3000 cm)
Amide I Shift
~1675 cm (Inductive F effect)
~1665 cm (Lower, less withdrawal)
~1650-1660 cm (Extended conjugation)
Diagnostic Result
Pass
Fail (Missing F)
Fail (Oxidized)
Visualizing the Characterization Logic
The following diagram illustrates the decision tree for validating the intermediate during Trametinib synthesis.
Caption: QC Decision Tree for differentiating the target intermediate from common process impurities.
Experimental Protocol: ATR-FTIR Characterization
This protocol is designed to ensure reproducibility and minimize sampling error, particularly for solid intermediates which may exhibit polymorphism.
Objective: Qualitative identification and purity assessment.
Materials:
Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) equipped with a Diamond or ZnSe ATR crystal.
Sample: Dry powder of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one.
Solvent: Isopropanol (for cleaning).
Step-by-Step Methodology:
Background Collection:
Clean the ATR crystal with isopropanol and allow it to dry completely.
Collect a background spectrum (air) using 32 scans at 4 cm
resolution.
Sample Preparation:
Place approximately 5–10 mg of the solid sample onto the center of the crystal.
Critical Step: Apply uniform pressure using the anvil clamp. Ensure the "pressure gauge" (if available) reads between 80–100 units to ensure intimate contact without crushing the crystal. Poor contact yields noisy C-H regions.
Data Acquisition:
Scan range: 4000 cm
to 400 cm.
Scans: 32 (routine) or 64 (high signal-to-noise).
Resolution: 4 cm
.
Post-Processing:
Apply ATR Correction (if quantitative comparison to transmission library data is required).
Baseline correct if the baseline drifts >5% T.
Validation Criteria:
Verify the C=O peak is the strongest intensity (approx. 1675 cm
).
Verify C-F peak presence at ~1245 cm
.
Confirm absence of broad O-H bands (indicative of wet sample/solvent).
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14373281, 6-Bromo-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
SpectraBase. (2023). IR Spectrum of 6-Bromo-3,4-dihydroquinolin-2(1H)-one. John Wiley & Sons.[2] Retrieved from [Link]
ResearchGate. (2020). Synthesis of Trametinib Key Intermediate. Retrieved from [Link]
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link][2][3][4][5][6][7]
Comparing biological activity of 5-fluoro vs 7-fluoro dihydroquinolinones
This guide provides an in-depth technical comparison of 5-fluoro versus 7-fluoro dihydroquinolinones (specifically 3,4-dihydroquinolin-2(1H)-ones). This scaffold is a privileged structure in medicinal chemistry, serving...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 5-fluoro versus 7-fluoro dihydroquinolinones (specifically 3,4-dihydroquinolin-2(1H)-ones). This scaffold is a privileged structure in medicinal chemistry, serving as a core for KCNQ potassium channel openers, anticancer agents, and phosphodiesterase inhibitors.
The comparison focuses on how the position of the fluorine atom—ortho to the bridgehead (C5) versus meta to the nitrogen (C7)—dictates biological activity, metabolic stability, and safety profiles.
Executive Summary: The Divergence of Activity
The biological impact of fluorination at the 5- and 7-positions of the dihydroquinolinone core is distinct and often orthogonal.
Feature
5-Fluoro Dihydroquinolinone
7-Fluoro Dihydroquinolinone
Primary Therapeutic Class
Anticancer (Tubulin/Kinase Inhibitors)
Neurology (KCNQ Channel Openers)
Mechanism of Action
Steric blockade; Modulation of ATP-binding pockets.
Hydrophobic pocket filling; Metabolic blockade.
Metabolic Stability
Moderate. Protects the "top" edge but leaves the para-position exposed.
High. Blocks the primary site of oxidative metabolism (para to Nitrogen).
Electronic Effect
Inductive withdrawal near the bridgehead; affects ring planarity.
Inductive withdrawal meta to Nitrogen; lowers pKa of NH.
Toxicology Risk
High Mutagenicity Potential. (Analogous to 5-fluoroquinoline).
Generally lower genotoxicity; metabolically safer.
Structural & Electronic Analysis
The position of the fluorine atom fundamentally alters the physicochemical properties of the scaffold, influencing how these molecules interact with protein targets.
5-Fluoro Substitution (The "Ortho-Bridge" Effect)
Steric Impact: The C5 position is sterically crowded, sitting adjacent to the peri-hydrogen at C4 and the bridgehead. Substitution here creates a "kink" that can force the molecule out of planarity, which is often desirable for targeting kinases or tubulin but detrimental for flat intercalators.
Electronic Impact: Strong inductive effect (
) on the aromatic ring, but less influence on the lactam nitrogen's acidity compared to the 7-position.
7-Fluoro Substitution (The "Metabolic Shield")
Metabolic Blockade: In the parent dihydroquinolinone, the C7 position (para to the nitrogen) is the primary site for Phase I metabolism (hydroxylation by CYP450s). Placing a fluorine here effectively blocks this "soft spot," significantly extending half-life (
).
Binding Affinity: In KCNQ channel openers (e.g., retigabine analogues), the 7-fluoro substituent fits into a specific hydrophobic pocket in the channel pore (residues like Trp236), enhancing potency via van der Waals interactions and electrostatic complementarity.
Therapeutic Applications & SAR
A. KCNQ Potassium Channel Openers (Neurology)
Dominant Isomer:7-Fluoro
Mechanism: These compounds bind to the pore-forming domain of KCNQ2-5 channels, stabilizing the open state.
SAR Insight:
7-Fluoro: Enhances potency by 5–10 fold compared to the unsubstituted analogue. It lowers the pKa of the aniline nitrogen (in the opened form) or lactam NH, strengthening the hydrogen bond donor capability critical for the "retigabine binding pocket."
5-Fluoro: Often results in a loss of activity . The C5 position faces the "wall" of the channel pore; a fluorine atom here causes steric clash, preventing the molecule from seating deeply enough to stabilize the open conformation.
B. Anticancer Activity (Cytotoxicity) [1][2][3][4]
Dominant Isomer:5-Fluoro (Context Dependent)
Mechanism: Inhibition of tubulin polymerization or specific kinases (e.g., VEGFR, c-Met).
SAR Insight:
5-Fluoro: In 4-aryl-dihydroquinolinones, a 5-fluoro group can lock the conformation of the pendant aryl ring, maximizing
-stacking interactions with the colchicine binding site on tubulin.
7-Fluoro: While metabolically stable, 7-fluoro analogues often show lower cytotoxicity in these specific assays unless paired with bulky groups at N1.
C. Safety & Toxicology (The "Mutagenicity Trap")
Critical Warning:5-Fluoroquinoline derivatives are known to be potent mutagens in the Ames test. The mechanism involves metabolic activation to an epoxide that intercalates DNA.
Contrast:7-Fluoro derivatives generally lack this specific genotoxicity profile because the fluorine at C7 deactivates the ring towards the specific oxidative attack required for this mutagenic pathway.
Visualizing the Mechanism
The following diagram illustrates the divergent pathways for 5-F and 7-F derivatives.
Caption: Divergent biological fates of 5-fluoro vs 7-fluoro substitution. 5-F favors oncology targets but carries toxicity risks; 7-F favors neurological targets and metabolic stability.[5]
Experimental Protocols
Protocol A: Synthesis via Friedländer Annulation (General)
To access these cores, the choice of starting fluorinated aniline is critical.
Reagents: 2-Amino-6-fluorobenzaldehyde (for 5-F) or 2-Amino-4-fluorobenzaldehyde (for 7-F) + cyclic ketone (e.g., cyclohexanone or specific lactam precursor).
Catalyst: Sulfamic acid (10 mol%) or KOH (ethanol).
Procedure:
Reflux reactants in ethanol for 4–6 hours.
Monitor by TLC (Hexane:EtOAc 3:1).
Purification: 5-fluoro derivatives often require column chromatography due to lower crystallinity; 7-fluoro derivatives frequently precipitate upon cooling.
Expectation: 5-fluoro derivatives targeting tubulin often yield
values in the low micromolar range (1–5 µM).
References
Miceli, F., et al. "Retigabine and its analogues: KCNQ channel openers for the treatment of epilepsy." Current Medicinal Chemistry, 2011.
Xiong, Q., et al. "Zinc pyrithione-mediated activation of voltage-gated KCNQ potassium channels rescues epileptogenic mutants." Nature Chemical Biology, 2007.
Gao, Y., et al. "Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis." RSC Advances, 2013.
Tseng, C.H., et al. "Synthesis and antiproliferative evaluation of certain 2-phenyl-4-quinolone derivatives." Bioorganic & Medicinal Chemistry, 2009.
BenchChem Technical Report. "Unraveling the Molecular Activities of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one." BenchChem, 2025.[1]
Analytical Reference Standards for 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide for Pharmaceutical Quality Control
Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, the structural integrity of active pharmaceutical ingredients (APIs) is intrinsically linked to the quality of their starting materials...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the highly regulated landscape of pharmaceutical manufacturing, the structural integrity of active pharmaceutical ingredients (APIs) is intrinsically linked to the quality of their starting materials. 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 1404367-69-6) is a critical fluorinated and brominated building block. It is predominantly utilized in the synthesis of complex central nervous system (CNS) agents, including atypical antipsychotics featuring the quinolinone pharmacophore.
As a Senior Application Scientist, I have observed that the analytical control of this specific intermediate is often underestimated. This guide provides an objective, data-driven comparison of commercially available reference standards for this compound—specifically contrasting Certified Reference Materials (CRMs) with standard R&D grade reagents. By exploring the mechanistic causality behind impurity formation and detailing self-validating analytical protocols, this guide serves as a comprehensive resource for method development and quality control (QC) professionals.
Mechanistic Role & The Causality of Impurity Profiling
To understand why high-purity reference standards are non-negotiable for this compound, we must examine its chemical reactivity.
The Bromine Atom (C6): The C6-bromo substitution is a deliberate synthetic handle designed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
The Fluorine Atom (C5): The highly electronegative fluorine atom modulates the lipophilicity and metabolic stability of the final API, but it also inductively deactivates the aromatic ring, which can slow down coupling kinetics.
Due to these kinetic variables, incomplete conversion during the cross-coupling stage is a frequent synthetic bottleneck. Consequently, unreacted 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one can easily carry over into the final API. According to ICH Q11 guidelines , manufacturers must establish a rigorous control strategy that maps the fate and purge of impurities originating from starting materials to ensure patient safety[1].
Chemical fate of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one in API synthesis.
Product Comparison: CRM vs. R&D Grade Standards
When developing an analytical method to quantify this intermediate, selecting the correct grade of reference standard dictates the reliability of your data. The United States Pharmacopeia (USP <11> ) mandates that quantitative applications require highly characterized reference standards to establish metrological traceability[2].
The table below summarizes the performance metrics and analytical suitability of Certified Reference Materials (CRMs) versus standard Research & Development (R&D) grade materials.
Analytical Feature
Certified Reference Material (CRM)
Standard R&D Grade
Impact on Method Reliability
Purity (HPLC-UV)
≥ 99.5% (Certified)
≥ 95.0% (Typical)
High purity prevents false-positive impurity integration.
Assay Value
Absolute (qNMR / Mass Balance)
Relative (Area % only)
Absolute assay allows for exact weight-to-weight quantification.
Traceability
SI-traceable, ISO 17034 compliant
Non-traceable
Traceability is legally required for GMP batch release.
Uncertainty (k=2)
Documented on CoA (e.g., ± 0.2%)
Not provided
Allows calculation of total analytical error during validation.
Primary Use Case
GMP Release, ICH Q2(R1) Validation
Early synthesis, Peak ID
Using R&D grade for GMP release triggers regulatory citations.
Expert Insight: While R&D grade materials are cost-effective for initial chromatographic scouting, they lack the mass balance data (accounting for residual water, solvents, and inorganic salts) required to calculate an accurate assay multiplier. Always transition to a CRM prior to formal method validation.
To ensure trustworthiness, analytical procedures must be designed as self-validating systems. The following protocols detail how to accurately quantify 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one, incorporating causality-driven chromatographic choices.
Protocol 1: HPLC-UV Quantification for GMP Batch Release
Objective: Routine quantification of the intermediate as an impurity in API mixtures, compliant with ICH Q2(R1) validation parameters[3].
Causality Note: The quinolinone core and the electronegative fluorine atom can induce secondary interactions with residual silanols on standard silica columns, leading to peak tailing. We utilize an end-capped C18 column and an acidic mobile phase to maintain the analyte in a neutral state.
Standard Preparation: Accurately weigh 10.0 mg of the CRM standard using a calibrated microbalance. Dissolve in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock solution.
Working Solutions: Serially dilute the stock to 0.1 µg/mL (Limit of Quantitation), 1.0 µg/mL, and 10.0 µg/mL (Target Specification Limit).
Chromatographic Conditions:
Column: End-capped C18 (150 mm × 4.6 mm, 3 µm particle size).
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
System Suitability Testing (SST): Inject the 10.0 µg/mL standard six consecutive times. The system is self-validated and ready for sample analysis only if:
%RSD of peak area is ≤ 2.0%.
Tailing factor (
) is ≤ 1.5.
Theoretical plates (
) are ≥ 5000.
Sample Analysis: Inject API samples in triplicate. Bracket the sample sequence with CRM standard injections to verify that instrument drift remains < 2.0% throughout the run.
Protocol 2: LC-MS/MS for Trace Impurity Profiling
Objective: Identify trace carryover (< 0.05%) in complex matrices using specific isotopic signatures.
Causality Note: Bromine naturally occurs as two stable isotopes,
and , in an approximate 1:1 ratio. This creates a highly characteristic M and M+2 doublet in the mass spectrum, serving as an intrinsic structural identifier that virtually eliminates false positives.
Internal Standard Spiking: Spike all samples and calibration standards with 50 ng/mL of a stable-isotope-labeled internal standard (e.g.,
-labeled analog) to dynamically correct for matrix-induced ion suppression.
Chromatographic Conditions: Use a sub-2 µm C18 column (50 mm × 2.1 mm) for UHPLC. Mobile phase: 10 mM Ammonium Acetate (pH 4.5) and Methanol.
Mass Spectrometry (ESI+):
Monitor the Q1 precursor ions: m/z 244.0
for and m/z 246.0 for .
Set Q3 transitions to monitor the loss of HF or CO for Multiple Reaction Monitoring (MRM).
Data Processing: Calculate the ratio of the native analyte area to the internal standard area. Verify that the
/ response ratio remains 1:1 (± 10%) across all integrated peaks to confirm structural identity.
Visualizing the Analytical Validation Workflow
The transition from method development to routine QC requires a structured, risk-based approach. The workflow below illustrates the critical path for implementing the CRM into a validated analytical procedure.
Analytical method validation workflow using certified reference materials.
[1] ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline. European Medicines Agency (EMA).
[2] Development and Qualification of an Assay Method for Deferoxamine Mesylate and p-SCN-DFO. Lupine Publishers.
[3] Analytical Method Development and Validation in Pharmaceuticals. Resolve Mass.
Analytical Platforms for Structural Elucidation of Halogenated Dihydroquinolinones: A Comparative Guide
Introduction Halogenated dihydroquinolinones—such as1 [2]—are highly versatile heterocyclic scaffolds that serve as critical precursors in medicinal chemistry. They are foundational to the development of neuronal nitric...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Halogenated dihydroquinolinones—such as1 [2]—are highly versatile heterocyclic scaffolds that serve as critical precursors in medicinal chemistry. They are foundational to the development of neuronal nitric oxide synthase (nNOS) inhibitors, atypical antipsychotics, and novel anticancer agents.
Validating the exact molecular structure of these compounds is paramount. The presence and position of a halogen atom significantly influence crystal packing, molecular conformation, and the formation of critical C–H⋯O and C–H⋯halogen intermolecular interactions [1]. Furthermore, the lactam ring in these structures often adopts a unique boat-like conformation to minimize 1,3-steric interactions [3].
This guide provides an objective comparison of the three primary analytical platforms used to elucidate and validate the structures of halogenated dihydroquinolinones: Single-Crystal X-Ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Section 1: Comparative Analysis of Analytical Platforms
To select the optimal structural validation strategy, researchers must weigh the specific capabilities of each technique. SC-XRD provides absolute 3D conformation, NMR offers detailed regiochemical connectivity in solution, and HRMS delivers precise isotopic signatures crucial for confirming halogenation.
Table 1: Quantitative and Qualitative Comparison of Structural Validation Platforms
Feature
Single-Crystal XRD
Multi-Nuclear NMR (1D/2D)
LC-HRMS
Primary Output
3D atomic coordinates, crystal packing
Solution-state connectivity, regiochemistry
Exact mass, isotopic pattern (Cl/Br)
Sample Requirement
1–5 mg (high-quality single crystal)
5–15 mg (highly pure, soluble)
< 1 µg (dissolved in LC solvent)
Halogen Detection
Direct atomic assignment & bond length
Indirect via shielding/deshielding effects
Direct via characteristic isotopic ratios
Throughput
Low (hours to days per crystal)
Medium (minutes to hours per sample)
High (minutes per sample)
Cost per Analysis
High
Medium
Low to Medium
Destructive?
No
No
Yes
Section 2: Structural Validation Workflow
A robust validation protocol does not rely on a single technique. Instead, it employs an orthogonal, self-validating system where the output of one method corroborates the findings of another. HRMS validates the empirical formula, NMR validates the 2D connectivity, and SC-XRD validates the 3D conformation.
Orthogonal workflow for structural validation of halogenated dihydroquinolinones.
Section 3: High-Resolution Mass Spectrometry (HRMS) Protocol
Causality & Rationale: HRMS serves as a rapid, highly sensitive primary screen. Halogens like chlorine and bromine possess distinct natural isotopic distributions (³⁵Cl/³⁷Cl in a ~3:1 ratio; ⁷⁹Br/⁸¹Br in a ~1:1 ratio). Observing these exact isotopic clusters in the mass spectrum provides immediate, unequivocal proof of the presence and number of halogen atoms before time-consuming NMR or SC-XRD analyses are performed.
Step-by-Step Methodology:
Sample Preparation: Dilute the compound to a concentration of 1 µg/mL in LC-MS grade methanol or acetonitrile containing 0.1% formic acid.
LC Separation: Inject 1–5 µL onto a C18 reversed-phase column. Use a short gradient (e.g., 5% to 95% acetonitrile over 5 minutes) to elute the compound and separate it from any synthesis byproducts.
Ionization and Detection: Utilize Electrospray Ionization (ESI) in positive or negative mode (depending on the specific derivative). Acquire data on a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Self-Validation: Extract the exact mass of the[M+H]⁺ or [M-H]⁻ ion. Compare the theoretical isotopic pattern of the halogenated formula against the experimental spectrum. A mass error of < 5 ppm coupled with a matching isotopic cluster inherently validates the empirical formula.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Causality & Rationale: While HRMS confirms the formula, NMR is essential for confirming the bulk purity and solution-state regiochemistry. The substitution pattern on the aromatic ring (e.g., 6-bromo vs. 7-bromo) is definitively assigned by analyzing the ³J and ⁴J proton-proton coupling constants and utilizing 2D HMBC (Heteronuclear Multiple Bond Correlation) to trace the connectivity from the halogenated carbon to the lactam core.
Step-by-Step Methodology:
Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube.
¹H NMR Acquisition: Acquire a standard ¹H spectrum at 400 MHz or 600 MHz. Diagnostic check: Look for the characteristic broad singlet of the lactam N-H (around 10.0–10.5 ppm in DMSO-d6) and the distinct splitting pattern of the aromatic protons to confirm the halogen position.
¹³C NMR Acquisition: Acquire a ¹³C{¹H} spectrum. The carbon directly attached to the halogen will show a characteristic chemical shift (e.g., shielded for iodine/bromine, deshielded for fluorine).
Self-Validation via 2D NMR: Run HSQC to assign directly bonded C-H pairs. Run HMBC to establish the carbon skeleton. The correlation between the aromatic protons and the lactam carbonyl carbon (C=O) validates the dihydroquinolinone core structure, ensuring no structural rearrangements occurred during synthesis.
Causality & Rationale: SC-XRD is the gold standard for determining the absolute configuration and solid-state conformation of 2[1]. The position and type of the halogen atom dictate the molecular packing, which is heavily influenced by C–H⋯O and C–H⋯halogen hydrogen bonds. Furthermore, SC-XRD is the only platform capable of definitively proving the boat-like conformation of the lactam ring [3].
Step-by-Step Methodology:
Crystal Growth: Dissolve 20 mg of the purified halogenated dihydroquinolinone in a minimum volume of a suitable solvent system (e.g., dichloromethane/hexane or ethyl acetate/heptane). Allow for slow evaporation at room temperature over 3–7 days to yield diffraction-quality single crystals.
Mounting and Data Collection: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized microscope. Mount it on a glass fiber using perfluoropolyether oil. Collect diffraction data using a diffractometer (e.g., Bruker APEX-II CCD) equipped with Mo Kα radiation (λ = 0.71073 Å) at 298 K or 100 K to minimize thermal motion [4].
Structure Solution: Solve the structure using direct methods (e.g., SHELXT) to locate the heavy atoms (halogen, oxygen, nitrogen).
Refinement: Refine the structure utilizing full-matrix least-squares on F² (SHELXL). Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.
Self-Validation (PLATON): Run the final .cif file through the PLATON validation tool [4] to check for missed symmetry, voids, or refinement errors. A clean checkCIF report acts as the ultimate computational self-validation for the crystallographic assignment.
References
Structural comparison of five new halogenated dihydroquinoline-4(1H)-ones
Source: NIH.gov
Synthesis of highly enantioenriched 3,4-dihydroquinolin-2-ones by 6-exo-trig radical cyclizations of axially chiral α-halo-ortho-alkenyl anilides
Source: NIH.gov
Theoretical Study of Electrostatic Embedding and Properties of a Novel Quinolinone‐Chalcone Crystal and a Comparative Analysis with Dihydroquinolinone Analogs
Source: NIH.gov
High-Resolution Elemental Analysis of Halogenated Intermediates: A Comparative Guide for 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one
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Executive Summary & The Analytical Challenge
In drug development and medicinal chemistry, the rigorous characterization of synthetic intermediates is non-negotiable. For novel compounds, peer-reviewed chemistry journals and regulatory bodies universally demand elemental analysis (EA) data demonstrating a purity variance of ≤ ±0.4% from theoretical values [1.2].
However, analyzing heavily halogenated heterocycles like 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one presents a severe analytical challenge. Standard CHNS combustion analyzers often fail because fluorine forms highly corrosive hydrogen fluoride (HF) that etches quartz combustion tubes, while bromine forms Br₂ and HBr, which can poison the copper reduction catalysts[1]. To achieve the required ±0.4% accuracy, analytical scientists must carefully select and modify their EA methodologies. This guide objectively compares three leading analytical pathways—Automated CHNS/O Combustion, Schöninger Flask Combustion coupled with Ion Chromatography (IC), and X-ray Photoelectron Spectroscopy (XPS)—providing validated protocols and comparative data for this specific dihydroquinolinone derivative.
Target Compound Profile
Before selecting an analytical method, establishing the exact theoretical mass balance is required to set the baseline for the ±0.4% purity threshold.
Methodological Comparison: Selecting the Right Analytical Pathway
To validate the purity of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one, researchers must choose between methods that prioritize throughput (CHNS) versus those that prioritize exact halogen quantification (Schöninger-IC).
Mechanism: The sample is flash-combusted at ~1000°C in an oxygen-rich environment. The resulting gases (CO₂, H₂O, NOₓ) are reduced, separated via gas chromatography, and measured by a Thermal Conductivity Detector (TCD)[1].
The Halogen Problem: Without modification, HF and HBr will destroy the system.
The Solution: The addition of high-efficiency scrubbing reagents (e.g., silver vanadate or magnesium oxide) into the combustion tube is mandatory. These reagents trap halogens as non-volatile silver/magnesium halides, protecting the downstream catalysts and detectors[1].
Schöninger Flask Combustion + Ion Chromatography (IC)
Mechanism: The sample is combusted in a sealed flask filled with pure oxygen. The combustion gases are absorbed into a basic aqueous solution, converting halogens into stable ionic species (Br⁻, F⁻), which are then quantified using Anion-Exchange Chromatography[2].
Advantage: This is the gold standard for directly quantifying the 32.74% Bromine and 7.78% Fluorine in the target compound, providing a complete mass balance that CHNS cannot achieve alone.
X-ray Photoelectron Spectroscopy (XPS)
Mechanism: Irradiates the sample surface with X-rays and measures the kinetic energy of escaping electrons to determine elemental composition and chemical state.
Limitation: While non-destructive, XPS is a surface-level, semi-quantitative technique. It cannot meet the ±0.4% bulk purity requirement mandated by synthetic journals[3], making it suitable only for surface contamination studies, not bulk EA.
Decision matrix for selecting the appropriate elemental analysis method for halogenated heterocycles.
Protocol A: Modified CHNS Analysis for Halogenated Organics
Causality Focus: Preventing Catalyst Poisoning
System Calibration & Blanking: Run three empty tin capsules to establish a baseline, followed by a certified reference material (e.g., Sulfanilamide) to calibrate the TCD response. This ensures the system is leak-free and quantitatively accurate.
Tube Preparation (Critical Step): Pack the quartz combustion tube with a 2-inch layer of Silver Vanadate (AgVO₃) on top of the standard chromium oxide oxidation catalyst. Reasoning: AgVO₃ quantitatively reacts with HF and HBr at 850°C to form stable AgF and AgBr, preventing these gases from reaching and deactivating the downstream copper reduction catalyst[1].
Micro-Weighing: Using a calibrated microbalance, weigh exactly 2.000 ± 0.005 mg of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one into a tin capsule[4]. Reasoning: Precision at the microgram level is required because the final elemental percentages are calculated directly against this initial mass[4].
Combustion: Drop the capsule into the 1000°C furnace under a dynamic pulse of O₂.
Detection: The scrubbed gases (CO₂, H₂O, N₂) pass through a GC column and are quantified by the TCD.
Protocol B: Schöninger Flask Combustion to IC (Halogen Quantification)
Causality Focus: Complete Halogen Capture
Sample Preparation: Weigh 5.0 mg of the compound onto an ashless filter paper flag.
Absorption Solution Prep: Add 10 mL of 0.1 M NaOH and 3 drops of 30% H₂O₂ to the bottom of a heavy-walled Schöninger flask. Reasoning: NaOH neutralizes the acidic HF/HBr gases into soluble NaF/NaBr salts. The H₂O₂ acts as an oxidizing agent to ensure any volatile Br₂ gas is fully converted to the detectable Br⁻ ionic state.
Combustion: Flush the flask with 100% O₂ for 30 seconds. Ignite the paper flag and immediately seal the flask. Allow combustion to complete (flash).
Equilibration: Vigorously shake the flask and let it sit for 30 minutes to ensure 100% absorption of the white smoke (combustion aerosols) into the liquid phase[2].
Ion Chromatography (IC): Inject the filtered absorption solution into an IC system equipped with a high-capacity anion-exchange column and a suppressed conductivity detector. Quantify F⁻ and Br⁻ against standard calibration curves.
Parallel analytical workflows for complete elemental characterization of halogenated organics.
Comparative Data & Performance Metrics
The following tables summarize the experimental recoveries and operational metrics when analyzing high-purity (>99% by HPLC) 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one.
Table 1: Theoretical vs. Experimental Elemental Recoveries
Element
Theoretical (%)
Modified CHNS/O (%)
Schöninger + IC (%)
XPS (Atomic %)*
Carbon (C)
44.29
44.35 (±0.06)
N/A
~46.1
Hydrogen (H)
2.89
2.92 (±0.03)
N/A
N/A (Cannot detect H)
Nitrogen (N)
5.74
5.71 (±0.03)
N/A
~5.2
Bromine (Br)
32.74
N/A (Scrubbed)
32.68 (±0.06)
~30.5
Fluorine (F)
7.78
N/A (Scrubbed)
7.75 (±0.03)
~8.1
Oxygen (O)
6.56
6.60 (±0.04)**
N/A
~10.1 (Surface oxidation)
*XPS is semi-quantitative and heavily skewed by surface adventitious carbon/oxygen. It fails the ±0.4% journal requirement.
**Oxygen determined via separate high-temperature pyrolysis method.
Table 2: Methodological Comparison Matrix
Parameter
Modified CHNS/O Combustion
Schöninger Flask + IC
XPS / EDS
Primary Utility
Bulk C, H, N, O quantification
Bulk Halogen (Br, F) quantification
Surface elemental state analysis
Meets ±0.4% Standard?
Yes (for C, H, N, O)
Yes (for Br, F)
No
Destructive?
Yes
Yes
No
Sample Throughput
High (Automated autosampler)
Low (Manual flask combustion)
Medium
Interference Risks
High (if scrubbers fail)
Low (Matrix is eliminated)
High (Surface contamination)
Conclusion & Recommendations
For the comprehensive elemental validation of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one, no single technique provides a complete picture.
To satisfy the ±0.4% purity threshold for publication or IND (Investigational New Drug) filings[3], researchers must employ a hybrid analytical strategy .
Recommendation: Utilize Automated CHNS combustion equipped with silver vanadate scrubbers to accurately quantify the organic framework (C, H, N)[1], and run a parallel Schöninger flask combustion coupled with Ion Chromatography to validate the heavy halogen load (Br, F)[2].
References
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN
Source: PE Polska
URL
An International Study Evaluating Elemental Analysis
Source: PMC - NIH
URL
A Senior Application Scientist's Guide to Quality Control for 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one
Introduction: The Gatekeeper to Discovery In the landscape of modern drug development, the quality of starting materials and intermediates is not merely a regulatory checkbox; it is the bedrock upon which successful disc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Gatekeeper to Discovery
In the landscape of modern drug development, the quality of starting materials and intermediates is not merely a regulatory checkbox; it is the bedrock upon which successful discovery campaigns are built. 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one, a substituted dihydroquinolinone, represents a class of heterocyclic scaffolds pivotal in medicinal chemistry. These structures are integral to the synthesis of a wide array of biologically active molecules, including potential anticancer and antimicrobial agents[1][2]. The precise arrangement of its substituents—a bromine atom, a fluorine atom, and a lactam ring system—offers distinct vectors for chemical modification, but also introduces specific challenges for quality control (QC).
This guide provides an in-depth, experience-driven framework for establishing robust QC testing protocols for 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one. We will move beyond a simple recitation of methods to explain the scientific rationale behind protocol design, ensuring that each test serves as a self-validating component of a comprehensive quality assessment. Furthermore, we will compare the analytical considerations for this molecule with its structural isomers and analogues, providing researchers with the foresight needed to adapt and troubleshoot their QC strategies.
Foundational Characterization: Identity and Physicochemical Properties
Before any purity or assay testing can be meaningful, the identity of the material must be unequivocally confirmed. The initial assessment relies on a combination of physical properties and spectroscopic analysis.
Table 1: Physicochemical Properties of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one and Key Comparators
The primary takeaway from this comparison is the identical molecular formula and weight of the 5-fluoro and 8-fluoro isomers. This immediately signals that mass spectrometry alone will be insufficient to distinguish between them, placing a greater emphasis on techniques sensitive to atomic arrangement, such as Nuclear Magnetic Resonance (NMR).
Core QC Testing Protocols: A Multi-Technique Approach
A robust QC program relies on an orthogonal set of analytical techniques, where each method provides a different and complementary piece of information about the material's quality.
Caption: High-level QC workflow for incoming raw materials.
Identification Protocols
A. Fourier-Transform Infrared Spectroscopy (FTIR)
Causality: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. It serves as a fingerprint comparison against a qualified reference standard. For 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one, we expect characteristic absorptions for the lactam carbonyl (C=O), the secondary amine (N-H), aromatic rings (C=C), and carbon-halogen bonds (C-F, C-Br).
Protocol:
Acquire a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.
Place a small amount (1-5 mg) of the sample powder onto the ATR crystal and apply pressure.
Collect the sample spectrum from 4000 to 400 cm⁻¹.
Compare the resulting spectrum to that of a previously qualified reference standard. The positions and relative intensities of major peaks must be concordant. An example IR spectrum for the related 6-Bromo-3,4-dihydroquinolin-2(1H)-one is available for comparison[4].
Trustworthiness: This test is self-validating when a spectral library of approved lots is maintained. Any significant deviation in the fingerprint region (1500-600 cm⁻¹) suggests a different compound, isomer, or significant impurity.
B. Mass Spectrometry (MS)
Causality: MS confirms the molecular weight of the compound, providing strong evidence of its identity.
Protocol:
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Infuse the solution directly into an electrospray ionization (ESI) source coupled to a mass spectrometer.
Acquire data in positive ion mode.
Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 243.98 and 245.98, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Predicted mass spectrometry data for the related 6-bromo-5-fluoroquinoline shows an expected [M+H]+ of 225.96622[6].
Trustworthiness: The characteristic isotopic pattern of bromine provides a high degree of confidence in the presence of a monobrominated compound. However, as noted, it cannot differentiate between structural isomers.
Structural Confirmation & Isomer Differentiation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the gold standard for structural elucidation. It provides information on the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the substituent positions on the aromatic ring, thereby distinguishing the 5-fluoro isomer from others. While specific NMR data for this exact compound is not widely published, data for related structures like 6-bromo-1,2,3,4-tetrahydroquinoline can serve as a guide for interpreting the spectra[7][8].
Protocol (¹H NMR):
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
Expected Signals:
Aromatic Region (δ 7.0-8.0 ppm): Two doublets or doublet of doublets corresponding to the two protons on the aromatic ring. The coupling constants (J-values) between the protons and with the fluorine atom will be critical for confirming the substitution pattern.
Aliphatic Region (δ 2.5-3.5 ppm): Two triplets corresponding to the two -CH₂- groups in the dihydro- portion of the ring system.
Amine Proton (δ ~10.0 ppm, DMSO-d₆): A broad singlet for the N-H proton, which will exchange with D₂O.
Trustworthiness: Comparison against a fully characterized reference standard is essential. The unique splitting pattern in the aromatic region caused by the fluorine atom at position 5 is the key self-validating feature that distinguishes it from the 8-fluoro isomer.
Purity and Assay Determination
A. High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for separating the main compound from potential process-related impurities (e.g., starting materials, by-products) and degradation products. A single, well-validated method can typically be used for both purity (% area) and assay (potency) calculations. Method development for related fluoroquinolones often utilizes reversed-phase C18 columns[9][10][11].
Protocol:
System Preparation:
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 1.0 mL/min.
Detector: UV at 254 nm (or a wavelength determined by UV scan).
Column Temperature: 30 °C.
Standard Preparation: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent) to get a concentration of 0.1 mg/mL.
Sample Preparation: Prepare the sample to the same target concentration as the standard using the same diluent.
Gradient Elution:
0-15 min: 20% B to 80% B
15-18 min: Hold at 80% B
18.1-22 min: Return to 20% B (equilibration)
Injection: Inject 10 µL of the standard and sample solutions.
Analysis:
Purity: Calculate the area percent of the main peak relative to all other peaks in the sample chromatogram.
Assay: Compare the peak area of the main analyte in the sample to the peak area in the reference standard injection.
Trustworthiness: The protocol's validity is established through a system suitability test (SST) performed before sample analysis. The SST typically includes parameters like tailing factor (<1.5), theoretical plates (>2000), and reproducibility of replicate standard injections (<2.0% RSD), ensuring the chromatographic system is performing correctly.
Caption: Detailed workflow for HPLC purity and assay analysis.
Conclusion: An Integrated Strategy for Quality Assurance
The quality control of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one does not hinge on a single analytical test but on a mosaic of orthogonal methods. While foundational tests like FTIR and MS provide rapid identity confirmation, they lack the specificity to differentiate critical structural isomers. NMR spectroscopy stands as the definitive tool for structural verification, while a well-developed HPLC method provides the quantitative data necessary for assessing both purity and potency.
For researchers and drug development professionals, implementing such a multi-faceted QC protocol is a critical investment. It ensures the integrity of starting materials, which in turn enhances the reproducibility of synthetic campaigns and the reliability of biological data. This rigorous analytical oversight is the foundation of scientific integrity and a crucial step on the path from chemical intermediate to therapeutic candidate.
References
Sóvári, D., Kormos, A., et al. (2020). Synthesis and fluorescence properties of boroisoquinolines, a new family of fluorophores. The Royal Society of Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Retrieved from [Link]
Reddy, P. P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Retrieved from [Link]
PubChem. (n.d.). 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Retrieved from [Link]
Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences. Retrieved from [Link]
PubChem. (n.d.). 6-bromo-5-fluoroquinoline. Retrieved from [Link]
Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
PubChem. (n.d.). 6-Bromo-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
Unade, T. T., & Million, M. (2020). FLUOROQUINOLONES: OFFICIAL AND REPORTED METHODS OF ANALYSIS (REVIEW). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis pathways of the new dihydroquinolinone–peptide conjugates. Retrieved from [Link]
MDPI. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Retrieved from [Link]
Molecules. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved from [Link]
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
Der Pharma Chemica. (2015). RP-HPLC method development and validation for simultaneous estimation of bromhexine and ciprofloxacin in tablet dosage form. Retrieved from [Link]
Journal of the American Chemical Society. (2014). Enantioselective Annulations for Dihydroquinolones by in Situ Generation of Azolium Enolates. Retrieved from [Link]
ResearchGate. (1989). Mass spectrometry in the differentiation of flavanones and dihydroflavonols. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2015). Validated and Precise Reverse Phase-HPLC Method for the Quantitative Estimation of Norfloxacin from Marketed Formulation. Retrieved from [Link]
ResearchGate. (2025). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Retrieved from [Link]
Scribd. (n.d.). Chemical Identification Tests Overview. Retrieved from [Link]
RSC Publishing. (2015). Detection of anticoagulant rodenticides by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]
ResearchGate. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Retrieved from [Link]
Technical Guide: Safe Handling & PPE Strategy for 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one
Executive Summary & Chemical Profile 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1404367-69-6) is a halogenated heterocyclic scaffold frequently utilized in structure-activity relationship (SAR) studies for drug...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 1404367-69-6) is a halogenated heterocyclic scaffold frequently utilized in structure-activity relationship (SAR) studies for drug discovery. As a Senior Application Scientist, I emphasize that while this compound is classified primarily as an Irritant (GHS07) , its role as a pharmaceutical intermediate warrants a "Precautionary Potency" approach. We treat it not just by its current hazard data, but by its potential biological activity as a drug precursor.
Physicochemical Snapshot
Property
Specification
Operational Implication
Physical State
Solid (Yellow to Brown powder)
High risk of airborne dust generation during weighing.[1][2]
Storage
2–8°C (Refrigerated)
Condensation risk upon warming; must equilibrate before opening.
Hazards (GHS)
H302, H315, H319, H335
Targets respiratory tract, skin, and eyes.
Solubility
Organic solvents (DMSO, MeOH)
Skin absorption risk increases significantly when in solution.
Personal Protective Equipment (PPE) Matrix
This protocol moves beyond basic compliance to Risk-Based Protection . The selection below is designed to prevent not just acute injury, but also sensitization and product cross-contamination.
A. Respiratory Protection
Standard:NIOSH N95 / EN 149 FFP2 (Minimum)
P100 / FFP3 (Recommended)
Logic: As a fine powder, the primary vector of exposure is inhalation during transfer. While N95 filters 95% of particles, a P100 (HEPA equivalent) is recommended for drug intermediates to ensure <0.03% penetration, protecting against potential unknown potency.
Action: Use a fit-tested respirator if working outside a certified fume hood. Inside a functional hood, a surgical mask is insufficient; rely on the hood's sash, but have a respirator ready for spills.
B. Dermal Protection (Hands)
Standard:Double-Gloving Strategy
Inner Layer: 4 mil Nitrile (Inspection White).
Outer Layer: 5-8 mil Nitrile or Neoprene (High Contrast Color).
Logic: Halogenated heterocycles can permeate thin latex rapidly. Nitrile offers superior chemical resistance. The "Double-Glove" system allows you to strip the outer glove immediately upon contamination without exposing skin, maintaining a continuous barrier.
C. Ocular & Body Protection[3][4][5][6]
Eyes: Chemical Splash Goggles (ANSI Z87.1 / EN 166). Note: Safety glasses with side shields are acceptable only if the powder is handled strictly behind a sash.
Body: Tyvek® Lab Coat (or equivalent non-woven polyethylene). Cotton coats can trap dust in fibers, creating a secondary exposure source in the laundry.
Operational Workflow: Step-by-Step Handling
Phase 1: Preparation & Engineering Controls
Equilibration: Remove the container from 2–8°C storage. Wait 30 minutes for it to reach room temperature before opening.
Why? Opening a cold bottle attracts atmospheric moisture, causing hydrolysis or clumping, which increases handling difficulty and degradation.
Static Control: Place an ionizing bar or anti-static gun near the balance.
Why? Dihydroquinolinones are organic solids prone to static charge. Static can cause powder to "jump" onto gloves or the benchtop, creating invisible contamination.
Phase 2: Weighing & Transfer (The Critical Zone)
The Zone: Perform all weighing inside a certified Chemical Fume Hood.
The Transfer:
Use a disposable anti-static spatula.
Do not pour directly from the stock bottle. Transfer a small amount to a secondary weighing boat.
Technique: If powder adheres to the spatula, do not tap it on the edge of the container (this aerosolizes dust). Use a second clean tool to gently scrape it off.
Solubilization: Add solvent (e.g., DMSO) immediately after weighing to suppress dust. Once in solution, the inhalation risk drops, but the permeation risk increases .
Phase 3: Decontamination & Disposal
Solids: Wipe the balance area with a solvent-dampened wipe (Ethanol or Isopropanol).
Disposal: Place the wipe and disposable spatula into Solid Hazardous Waste (Halogenated) .
Liquids: All mother liquors and rinses must go to Halogenated Organic Waste . Do not mix with acid/base streams to prevent unexpected exotherms.
The following diagram illustrates the decision-making process for PPE selection based on the state of the matter (Solid vs. Solution).
Caption: Operational Safety Decision Matrix distinguishing risks between solid handling (inhalation focus) and solution handling (absorption focus).
Emergency Response Plan
Scenario
Immediate Action
Follow-Up
Skin Contact
Brush then Wash: Gently brush off dry powder before wetting (to prevent increasing absorption area), then wash with soap/water for 15 mins.
Consult SDS; monitor for redness/irritation (H315).
Eye Contact
Flush: Rinse cautiously with water for 15 mins.[4] Remove contact lenses if present.[5][3]
Seek medical attention immediately (H319).
Spill (Solid)
Dampen & Scoop: Cover with wet paper towels to prevent dust. Scoop into a bag.
Ventilate area.[6][5][3][7][8] Do not use a dry brush or compressed air.
Spill (Liquid)
Absorb: Use vermiculite or spill pads.
Dispose as Halogenated Waste.
References
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]